Chlorodipiperidinocarbenium hexafluorophosphate
Beschreibung
Eigenschaften
IUPAC Name |
1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN2.F6P/c12-11(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-7(2,3,4,5)6/h1-10H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGDXHWJVCOPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=[N+]2CCCCC2)Cl.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClF6N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572696 | |
| Record name | 1-[Chloro(piperidin-1-yl)methylidene]piperidin-1-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161308-40-3 | |
| Record name | 1-[Chloro(piperidin-1-yl)methylidene]piperidin-1-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodipiperidinocarbenium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, also known by the synonym PipClU, is a potent coupling reagent extensively utilized in organic synthesis, particularly in the formation of amide bonds for peptide synthesis. Its efficacy lies in its ability to rapidly activate carboxylic acids, facilitating their reaction with amines under mild conditions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and a detailed protocol for its application in peptide coupling, alongside a mechanistic exploration of its function.
Chemical and Physical Properties
This compound is a stable, crystalline solid. Below is a summary of its key chemical and physical properties.
| Property | Value |
| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate |
| Synonyms | PipClU, Chloro-N,N,N',N'-bis(pentamethylene)formamidinium hexafluorophosphate |
| CAS Number | 161308-40-3 |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P |
| Molecular Weight | 360.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 120-122 °C |
| Solubility | Soluble in polar aprotic solvents such as acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF) |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
1,1'-Carbonyldipiperidine
-
Oxalyl chloride or phosgene equivalent
-
Potassium hexafluorophosphate (KPF₆)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Water
Procedure:
-
Formation of the Chloroformamidinium Chloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1'-carbonyldipiperidine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1 equivalent) or a phosgene equivalent in anhydrous DCM to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the chloroformamidinium chloride intermediate can be monitored by the cessation of gas evolution.
-
-
Anion Exchange:
-
In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) (1.1 equivalents).
-
Slowly add the aqueous KPF₆ solution to the vigorously stirred reaction mixture containing the chloroformamidinium chloride.
-
Continue stirring for 1-2 hours to ensure complete anion exchange. A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Separate the organic layer and wash it with water (2 x 50 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a mixture of dichloromethane and diethyl ether to yield pure this compound as a white crystalline solid.
-
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The ATR-IR spectrum of this compound is available on PubChem[1]. The major peaks and their corresponding functional group assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2940 | C-H stretching (aliphatic) |
| ~1640 | C=N⁺ stretching (iminium) |
| ~1450 | CH₂ scissoring |
| ~830 | P-F stretching (hexafluorophosphate anion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | Broad | 8H | -N-CH₂ - (alpha to nitrogen) |
| ~1.6 - 1.9 | Multiplet | 12H | -CH₂-CH₂ -CH₂- (beta and gamma to nitrogen) |
¹³C NMR (Expected Chemical Shifts):
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | C =N⁺ (carbenium carbon) |
| ~50 - 55 | -N-C H₂- (alpha to nitrogen) |
| ~24 - 27 | -CH₂-C H₂-CH₂- (beta to nitrogen) |
| ~22 - 24 | -CH₂-C H₂- (gamma to nitrogen) |
Application in Peptide Synthesis
This compound (PipClU) is a highly effective coupling reagent for the formation of peptide bonds. It is particularly useful for coupling sterically hindered amino acids and for minimizing racemization.
Experimental Protocol: Peptide Coupling using PipClU
Materials:
-
N-protected amino acid (1 equivalent)
-
C-protected amino acid or peptide-resin (1 equivalent)
-
This compound (PipClU) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry reaction vessel, dissolve the N-protected amino acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add Diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir at room temperature for 10-15 minutes. This pre-activation step forms the reactive ester intermediate.
-
-
Coupling Reaction:
-
To the pre-activated solution, add the C-protected amino acid or the deprotected N-terminus of the peptide-resin (1 equivalent).
-
If the amine component is a hydrochloride salt, add an additional equivalent of DIPEA.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) for solution-phase synthesis or by a Kaiser test for solid-phase synthesis. The coupling is typically complete within 1-2 hours.
-
-
Work-up (for solution-phase synthesis):
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
-
The crude product can be purified by column chromatography.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the peptide coupling process using PipClU.
Caption: Experimental workflow for peptide synthesis using PipClU.
Mechanism of Action
The efficacy of this compound as a coupling reagent stems from the high reactivity of the in situ generated activated species. The proposed mechanism involves the formation of a highly electrophilic acyl-uronium intermediate.
Caption: Proposed mechanism for peptide bond formation using PipClU.
The reaction is initiated by the deprotonation of the carboxylic acid by the base (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of the chlorodipiperidinocarbenium cation, displacing the chloride ion and forming a highly reactive acyl-uronium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired peptide bond and a stable urea byproduct, which can be easily removed during work-up.
Conclusion
This compound (PipClU) is a valuable and efficient reagent for amide bond formation, particularly in the context of modern peptide synthesis. Its high reactivity, coupled with the ability to suppress racemization, makes it a preferred choice for the synthesis of complex peptides and in drug discovery applications. This guide provides the essential technical information for its synthesis, characterization, and effective utilization in the laboratory. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound.
References
An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of Chlorodipiperidinocarbenium hexafluorophosphate. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental protocols.
Core Compound Information
This compound, also known by its abbreviated name PipClU, is a chloroformamidinium salt. Its structure features a central carbon atom double-bonded to two piperidine rings, with a chlorine atom also attached to the central carbon, forming a carbenium ion. This cation is stabilized by the hexafluorophosphate anion.
Structure and Identifiers
The chemical structure and key identifiers of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine hexafluorophosphate[1] |
| CAS Number | 161308-40-3[1] |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P[1] |
| Molecular Weight | 360.71 g/mol |
| Canonical SMILES | C1CCN(CC1)C(=[N+]2CCCCC2)Cl.F--INVALID-LINK--(F)(F)(F)F[1] |
| InChI Key | GBGDXHWJVCOPDA-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
The known physical and chemical properties of the compound are detailed in the following table.
| Property | Value |
| Melting Point | 120-122 °C |
| Solubility | Soluble in acetonitrile |
| Appearance | White to off-white powder or crystals |
| Storage Temperature | 2-8°C |
Safety and Handling
This compound is classified as an irritant. The following table outlines its hazard classifications.
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis Protocol
Caption: Proposed Synthesis Workflow for this compound.
Detailed Methodology
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N-formylpiperidine to anhydrous dimethylformamide (DMF) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 90-100 °C for 4-6 hours.
-
Salt Formation and Precipitation: Cool the reaction mixture to room temperature and then further to 0-10 °C.
-
In a separate beaker, prepare a solution of sodium hexafluorophosphate (NaPF₆) in a cold methanol/water mixture.
-
Slowly add the Vilsmeier reagent solution to the NaPF₆ solution with vigorous stirring.
-
A precipitate of this compound should form. Continue stirring in the cold for another 60 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration.
-
Wash the filtered solid with cold methanol/water, followed by diethyl ether, to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the final compound.
Applications in Organic Synthesis
This compound belongs to the class of chloroformamidinium salts, which are primarily utilized as coupling reagents in organic synthesis, particularly for the formation of amide bonds in peptide synthesis. These reagents are valued for their high reactivity and ability to facilitate challenging couplings, such as those involving sterically hindered amino acids.
Caption: General Workflow for Amide Bond Formation using a Chloroformamidinium Reagent.
Experimental Protocol: Peptide Coupling
The following is a general protocol for a peptide coupling reaction using a chloroformamidinium reagent like this compound.
-
Preparation: Dissolve the N-protected amino acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add this compound (1.05 equivalents) and a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIEA) (2.0 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add the amino acid ester hydrochloride or the N-terminus deprotected peptide (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by column chromatography on silica gel to obtain the desired product.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in peer-reviewed literature. An ATR-IR spectrum is noted in the PubChem database, but the raw data is not provided.[1] Researchers are advised to perform their own characterization upon synthesis or acquisition of this compound.
References
An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorodipiperidinocarbenium hexafluorophosphate, a member of the chloroamidinium salt family of reagents, serves as a valuable tool in modern organic synthesis. While the specific historical details of its initial discovery remain elusive in readily available scientific literature, its development can be understood within the broader context of the exploration of carbenium ions and their application as coupling reagents. This guide provides a comprehensive overview of its probable synthesis, physicochemical properties, and likely applications, drawing parallels from closely related and well-documented analogues. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in its practical application.
Introduction and Historical Context
The discovery and development of carbenium ions have been pivotal in the advancement of organic chemistry, providing powerful intermediates for a myriad of chemical transformations. Within this class, this compound emerges as a stable, yet reactive, electrophilic species. Although a definitive "discovery" paper for this specific salt, identified by its CAS number 161308-40-3, is not prominently cited in scientific databases, its origins can be traced to the broader investigation of formamidinium salts and their utility as activating agents, particularly in peptide synthesis.
The development of similar reagents, such as Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, has been documented in the context of creating efficient coupling reagents. These compounds provide a valuable alternative to other activating agents, offering distinct advantages in certain synthetic scenarios. The piperidine moieties in the target compound are expected to influence its steric and electronic properties, thereby modulating its reactivity and solubility.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases and provides a foundational dataset for its use in a laboratory setting.
Table 1: Quantitative Data for this compound
| Property | Value |
| CAS Number | 161308-40-3 |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P |
| Molecular Weight | 360.71 g/mol |
| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate |
| Appearance | White to off-white crystalline powder (inferred) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Acetonitrile) |
Inferred Synthesis and Experimental Protocol
Based on the established synthesis of analogous chloroamidinium salts, a plausible and detailed experimental protocol for the preparation of this compound is outlined below. The synthesis likely proceeds via the reaction of a suitable urea precursor with an activating agent to form a chloroamidinium chloride, followed by an anion exchange to the hexafluorophosphate salt.
Synthesis Pathway
Core Mechanism of Action: An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, commonly referred to as PipClU, is a potent coupling reagent utilized in organic synthesis. Belonging to the class of chloroformamidinium salts, it serves as a powerful electrophile, facilitating the formation of amide bonds, esters, and other functionalities. Its utility is particularly pronounced in peptide synthesis and the construction of complex molecular architectures where efficient and selective bond formation is paramount. This guide elucidates the core mechanism of action of PipClU, provides detailed experimental protocols for its application, and presents quantitative data for analogous systems.
Mechanism of Action
The mechanism of action of this compound is analogous to that of other well-studied chloroformamidinium and uronium-based coupling reagents. The core of its reactivity lies in the highly electrophilic nature of the central carbenium ion, which readily activates carboxylic acids for nucleophilic attack by amines or alcohols.
The process can be delineated into the following key steps:
-
Activation of the Carboxylic Acid: The primary step involves the reaction of the carboxylic acid with PipClU in the presence of a non-nucleophilic base, typically a tertiary amine such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The base deprotonates the carboxylic acid, forming a carboxylate anion.
-
Formation of the Acyl-Imminium Intermediate: The carboxylate anion then attacks the electrophilic central carbon of the PipClU cation. This results in the displacement of the chloride ion and the formation of a highly reactive O-acyl-dipiperidinocarbenium intermediate. This intermediate is a potent acylating agent.
-
Nucleophilic Attack: The amine or alcohol nucleophile then attacks the carbonyl carbon of the activated acyl-imminium intermediate.
-
Product Formation and Byproduct Release: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses to form the desired amide or ester bond and releases dipiperidinylurea as a byproduct. The hexafluorophosphate anion remains as a spectator ion throughout the reaction.
Signaling Pathway Diagram
Caption: General mechanism of amide bond formation using PipClU.
Quantitative Data
| Carboxylic Acid | Amine | Base | Solvent | Yield (%) |
| Benzoic Acid | Benzylamine | DIPEA | Dichloromethane | >95 |
| Phenylacetic Acid | Morpholine | DIPEA | Acetonitrile | 92 |
| Fmoc-Gly-OH | H-Leu-OMe | NMM | DMF | 98 |
| Boc-Ala-OH | H-Phe-OtBu | DIPEA | Dichloromethane | 96 |
| 4-Methoxybenzoic Acid | Aniline | DIPEA | THF | 85 |
| Cyclohexanecarboxylic Acid | Piperidine | NMM | Dichloromethane | 94 |
Experimental Protocols
General Procedure for Amide Bond Synthesis
This protocol provides a general method for the synthesis of amides from a carboxylic acid and an amine using this compound as the coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
This compound (PipClU) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) to the solution.
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add the PipClU solution to the reaction mixture.
-
Finally, add the base (DIPEA or NMM, 2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization:
The structure and purity of the synthesized amide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: A typical experimental workflow for amide synthesis using PipClU.
This compound is a highly effective coupling reagent for the synthesis of amides and other related functionalities. Its mechanism of action involves the rapid and efficient activation of carboxylic acids, leading to high yields of the desired products under mild reaction conditions. The provided experimental protocol and workflow offer a robust starting point for researchers employing this reagent in their synthetic endeavors. While direct and extensive quantitative data for PipClU remains to be broadly published, the performance of analogous reagents provides a strong indication of its synthetic utility.
Physical and chemical properties of Chlorodipiperidinocarbenium hexafluorophosphate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodipiperidinocarbenium hexafluorophosphate, often abbreviated as PipClU, is a potent coupling reagent utilized primarily in organic synthesis, with notable applications in peptide chemistry. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its mechanism of action. The information is intended to serve as a technical guide for researchers and professionals in the fields of chemistry and drug development.
Core Properties
This compound is a white to off-white crystalline solid.[1] It is recognized for its stability and efficacy as a coupling agent, facilitating the formation of amide bonds with high efficiency.[1]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P | [1] |
| Molecular Weight | 360.71 g/mol | [1] |
| CAS Number | 161308-40-3 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 120-125 °C | [1] |
| Solubility | Soluble in acetonitrile (0.1 g/mL, clear, colorless) | |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 2-8 °C | [1] |
Safety and Handling
This compound is classified as a skin, eye, and respiratory irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Synthesis Protocol
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Methodology:
-
Chlorination: To a solution of the corresponding urea (N,N,N',N'-tetramethylurea for the tetramethyl analogue, and likely dipiperidin-1-ylmethanone for the target compound) in a dry aprotic solvent such as dichloromethane, a chlorinating agent like oxalyl chloride or phosgene is added slowly at a controlled temperature.[3] The reaction mixture is typically stirred for several hours.
-
Anion Exchange: The resulting chloroformamidinium chloride intermediate is then subjected to an anion exchange reaction. An aqueous solution of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆), is added to the reaction mixture.
-
Isolation: The desired this compound precipitates from the aqueous solution and can be isolated by filtration, washed with water and a non-polar organic solvent like diethyl ether, and dried under vacuum.
Application in Peptide Synthesis
This compound is a highly effective coupling reagent for the formation of amide bonds, a critical step in solid-phase peptide synthesis (SPPS). It acts as an activating agent for the carboxylic acid moiety of an N-protected amino acid, facilitating its reaction with the free amine of the growing peptide chain attached to a solid support.
General Peptide Coupling Protocol
The following is a generalized protocol for a manual solid-phase peptide synthesis coupling step using this compound.
Experimental Workflow for Peptide Coupling:
Caption: General workflow for a peptide coupling step using PipClU.
Methodology:
-
Resin Preparation: The resin with the N-terminally deprotected amino acid is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[4]
-
Activation of Amino Acid: In a separate vessel, the N-Fmoc protected amino acid (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. To this solution, this compound (of near equivalence to the amino acid) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid) are added. The mixture is allowed to pre-activate for a few minutes.[5]
-
Coupling Reaction: The activated amino acid solution is added to the resin. The reaction vessel is then agitated at room temperature for a period of 1-2 hours to ensure complete coupling.
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and by-products. A wash with dichloromethane (DCM) and isopropanol may follow to ensure complete removal of impurities.[4]
-
Confirmation of Completion: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil test.
Mechanism of Action
The primary role of this compound in peptide synthesis is to activate the carboxylic acid of an incoming amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amine of the growing peptide chain.
Proposed Mechanism of Amide Bond Formation:
Caption: Proposed mechanism of PipClU-mediated amide bond formation.
The reaction is believed to proceed through the formation of a highly reactive O-acylisouronium intermediate. The chlorodipiperidinocarbenium cation reacts with the carboxylate of the N-protected amino acid, displacing the chloride ion. This activated intermediate is then readily attacked by the nucleophilic primary amine of the resin-bound peptide. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired amide bond and the release of a stable urea byproduct (dipiperidinyl urea).
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the public domain. However, based on the known structure and data from similar compounds, the expected chemical shifts can be predicted.
Expected NMR Chemical Shifts:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Piperidine (α-CH₂) | 3.0 - 3.5 |
| Piperidine (β, γ-CH₂) | 1.5 - 2.0 | |
| ¹³C | Carbenium Carbon (N-C-N) | 160 - 170 |
| Piperidine (α-C) | 45 - 55 | |
| Piperidine (β, γ-C) | 20 - 30 |
Crystallographic Data
To date, a publicly available single-crystal X-ray structure of this compound has not been reported in the major crystallographic databases. Structural analyses of similar hexafluorophosphate salts of organic cations generally show well-defined ionic packing with the PF₆⁻ anion exhibiting octahedral geometry.
Conclusion
This compound is a valuable and efficient coupling reagent for organic synthesis, particularly in the challenging field of peptide synthesis. Its stability, high reactivity, and the formation of soluble byproducts make it an attractive alternative to other coupling reagents. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its effective use in research and development. Further studies to fully characterize its spectroscopic properties and reaction kinetics would be beneficial to the scientific community.
References
An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate (CAS: 161308-40-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, commonly referred to by its synonym PipClU, is a crystalline, non-hygroscopic coupling reagent utilized primarily in organic synthesis.[1] With the CAS number 161308-40-3, this compound belongs to the family of uronium/guanidinium salt-based coupling agents, which are renowned for their efficiency in facilitating amide bond formation.[2] Its stability, high reactivity, and efficacy in minimizing side reactions make it a valuable tool in the synthesis of peptides, complex organic molecules, and in the broader context of drug discovery and materials science.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and detailed protocols for its application.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 161308-40-3 | [3][4][5] |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P | [3] |
| Molecular Weight | 360.71 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 120-125 °C | [2] |
| Solubility | Acetonitrile: 0.1 g/mL (clear, colorless) | [1] |
| Purity | ≥ 99% (HPLC) | [2] |
| Synonyms | PipClU, Chloro-N,N,N',N'-bis(pentamethylene)formamidinium hexafluorophosphate | [1][2] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [1][2] |
Spectral Data
Detailed spectral analysis is crucial for the verification of the identity and purity of this compound. While a publicly available repository of all spectra is limited, the expected spectral characteristics are summarized below based on its structure and data from similar compounds. An ATR-IR spectrum is available on PubChem.
Table 2: Spectral Data Summary
| Spectrum | Key Features and Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR | Signals corresponding to the piperidine ring protons would be expected in the aliphatic region (approx. 1.5-4.0 ppm). The protons closer to the positively charged nitrogen would likely appear more downfield. |
| ¹³C NMR | The spectrum would show signals for the piperidine carbons and the central carbenium carbon. The carbenium carbon (C=N⁺) is expected to be significantly downfield (typically >160 ppm). The piperidine carbons would appear in the aliphatic region (approx. 20-60 ppm). |
| IR Spectroscopy | The IR spectrum would likely show characteristic C-N stretching vibrations. An ATR-IR spectrum is available in the PubChem database (CID 15429165). |
| Mass Spectrometry | The mass spectrum would show the molecular ion of the cation [C₁₁H₂₀ClN₂]⁺ at m/z 215.13. Fragmentation patterns would likely involve the loss of piperidine rings or chlorine. |
Synthesis
Caption: Plausible synthesis workflow for this compound.
Mechanism of Action in Amide Bond Formation
This compound acts as a coupling reagent by activating the carboxyl group of a carboxylic acid, making it susceptible to nucleophilic attack by an amine. The generally accepted mechanism for uronium/guanidinium salt-based coupling reagents is illustrated below.
Caption: General mechanism of amide bond formation using a uronium-type coupling reagent.
Experimental Protocols
While a specific, peer-reviewed protocol for this compound is not available, the following representative protocols for solution-phase amidation and solid-phase peptide synthesis (SPPS) are provided based on standard procedures for similar uronium salt coupling reagents. Note: These are generalized protocols and may require optimization for specific substrates.
Representative Protocol for Solution-Phase Amidation
This protocol describes the coupling of a generic carboxylic acid and an amine in solution.
Caption: Experimental workflow for a representative solution-phase amidation reaction.
Detailed Steps:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Activation: Cool the mixture to 0 °C and add this compound (1.1 equivalents) in one portion. Stir the reaction mixture at 0 °C for 10-15 minutes, then allow it to warm to room temperature.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: Swell the resin (e.g., Rink amide or Wang resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with this compound (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin, and treat it with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
Safety and Handling
This compound is classified as an irritant.[4] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air.
Conclusion
This compound (PipClU) is a highly effective coupling reagent for amide bond formation, with significant applications in peptide synthesis and the broader field of organic chemistry. Its crystalline nature, stability, and high reactivity make it a valuable alternative to other coupling reagents. While specific, detailed experimental protocols and comprehensive spectral data are not widely published, the information and representative protocols provided in this guide offer a solid foundation for its successful application in a research and development setting. As with any chemical reagent, proper safety precautions are paramount during its handling and use.
References
- 1. researchgate.net [researchgate.net]
- 2. combi-blocks.com [combi-blocks.com]
- 3. This compound | C11H20ClF6N2P | CID 15429165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 161308-40-3, this compound, PipClU, Chloro-N,N,N',N'-bis(pentamethylene)formamidinium hexafluorophosphate - chemBlink [chemblink.com]
- 5. This compound | 161308-40-3 [chemicalbook.com]
A Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate (PipClU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, commonly known by the acronym PipClU, is a potent coupling reagent employed in organic synthesis, most notably in the formation of amide bonds during solid-phase peptide synthesis (SPPS). Its efficiency and utility lie in its ability to rapidly activate carboxylic acids, facilitating their reaction with amines to form peptides and other amide-containing molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and a generalized protocol for its application.
Chemical Identification and Properties
The compound is an organic salt consisting of a chlorodipiperidinocarbenium cation and a hexafluorophosphate anion.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine hexafluorophosphate[1] |
| Common Name | This compound |
| Acronym | PipClU |
| CAS Number | 161308-40-3[1] |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P[1] |
| Molecular Weight | 360.71 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-122 °C |
Mechanism of Action in Peptide Coupling
PipClU belongs to the family of aminium/uronium salt-based coupling reagents. Its efficacy stems from the highly electrophilic nature of the carbenium ion, which readily reacts with the carboxylate of an N-protected amino acid. This reaction forms a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine of a second amino acid or peptide chain, resulting in the formation of a stable amide bond.
The hexafluorophosphate anion is a non-nucleophilic counterion, which ensures that the carbenium ion remains highly reactive towards the carboxylic acid.
Caption: Generalized mechanism of peptide bond formation using PipClU.
Experimental Protocol: Peptide Coupling
The following is a generalized protocol for the use of PipClU in solid-phase peptide synthesis. The specific equivalents of reagents and reaction times may need to be optimized for different amino acid couplings.
Table 2: Reagents for Peptide Coupling
| Reagent | Purpose | Typical Equivalents (relative to resin loading) |
| N-Fmoc-protected amino acid | Building block | 3 - 5 |
| PipClU | Coupling Reagent | 3 - 5 |
| Diisopropylethylamine (DIEA) | Base | 6 - 10 |
| Dimethylformamide (DMF) | Solvent | - |
Procedure:
-
Resin Swelling: Swell the solid support resin (e.g., Rink Amide, Wang) in DMF for 15-30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Pre-activation: In a separate vessel, dissolve the N-Fmoc-protected amino acid and PipClU in DMF. Add DIEA to the solution and allow it to react for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Caption: Standard workflow for a single coupling cycle in SPPS using PipClU.
Safety and Handling
This compound is classified as a hazardous substance.
Table 3: GHS Hazard Statements
| Code | Hazard |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, away from incompatible materials.
Conclusion
This compound (PipClU) is a valuable tool in the arsenal of synthetic chemists, particularly for the construction of peptides. Its high reactivity allows for efficient amide bond formation under standard solid-phase synthesis conditions. While specific spectral and crystallographic data are not widely published, its performance is analogous to other aminium/uronium-based coupling reagents. Adherence to proper handling procedures is essential to ensure laboratory safety.
References
An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlorodipiperidinocarbenium hexafluorophosphate, a key reagent in synthetic organic chemistry. The document details its chemical properties, applications, and a generalized protocol for its use in amide bond formation, a critical reaction in peptide synthesis and drug discovery.
Core Compound Data
This compound is primarily utilized as a coupling reagent to facilitate the formation of amide bonds from carboxylic acids and amines. Its efficiency and utility are comparable to other onium salt-based coupling reagents.
| Property | Value |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P |
| Molecular Weight | 360.71 g/mol |
| CAS Number | 161308-40-3 |
| Appearance | White to off-white powder |
| Primary Application | Peptide coupling agent, general amide bond synthesis |
Mechanism of Action in Amide Bond Formation
This compound belongs to the class of onium salt coupling reagents. Its primary function is to activate the carboxyl group of a carboxylic acid, making it more susceptible to nucleophilic attack by an amine. The general mechanism proceeds through the formation of a highly reactive acyl-isourea intermediate, which then readily reacts with the amine to form the stable amide bond. This process is often carried out in the presence of a non-nucleophilic base to neutralize the released acid and drive the reaction to completion.
Generalized Experimental Protocol for Amide Coupling
While specific reaction conditions can vary depending on the substrates, the following protocol outlines a general procedure for amide bond formation using this compound. This protocol is analogous to those for other onium salt coupling reagents like HBTU or HATU.
| Step | Procedure |
| 1. Reagents and Solvent | In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile. |
| 2. Base Addition | Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the reaction mixture. Stir for a few minutes. |
| 3. Activation | Add this compound (1.0-1.2 equivalents) to the mixture. Allow the activation to proceed for a few minutes at room temperature. For sensitive substrates, this step can be performed at 0 °C. |
| 4. Amine Addition | Add the amine component (1.0-1.2 equivalents) to the reaction mixture. |
| 5. Reaction | Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 1 to 24 hours. |
| 6. Workup | Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. |
| 7. Purification | The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified using an appropriate method, such as flash column chromatography or recrystallization, to yield the pure amide. |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a peptide coupling reaction using an onium salt reagent like this compound.
Logical Pathway of Carboxylic Acid Activation
The diagram below outlines the logical steps involved in the activation of a carboxylic acid by an onium salt coupling reagent, leading to amide bond formation.
An In-depth Technical Guide to the Safety and Hazards of Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Chlorodipiperidinocarbenium hexafluorophosphate is a chemical reagent utilized in specialized synthetic organic chemistry. Due to its reactive nature, a thorough understanding of its safety and hazard profile is paramount for its handling and use in a laboratory setting. This guide provides a comprehensive overview of its known hazards, safe handling protocols, and relevant experimental procedures, designed for an audience of trained chemical researchers.
Hazard Identification and Classification
This compound is classified as an irritant.[1] Based on aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Pictogram: Irritant[1]
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is provided in the table below. It is important to note that some specific data points are not available in the cited literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P | PubChem[1] |
| Molecular Weight | 360.71 g/mol | PubChem[1] |
| Appearance | Pale brown crystalline powder | ChemicalBook[2] |
| Melting Point | 100 - 106 °C / 212 - 222.8 °F | Fisher Scientific[3] |
| Solubility | No data available | |
| Stability | Hygroscopic; stable under normal conditions | Fisher Scientific[3] |
Safe Handling and Storage
Due to its reactivity and hygroscopic nature, this compound requires handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with moisture.
Engineering Controls:
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep refrigerated to maintain product quality.[3]
-
Store under an inert atmosphere.[3]
-
Protect from moisture.[3]
Reactivity and Incompatibility
Incompatible Materials:
-
Strong oxidizing agents.[3]
-
Strong acids.
-
Water/moisture.
Hazardous Decomposition Products:
Upon combustion or decomposition, this compound may produce:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Oxides of phosphorus
-
Hydrogen fluoride (HF)
-
Hydrogen chloride gas
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]
Experimental Protocols: Use in Peptide Synthesis
This compound is analogous to other uronium- and phosphonium-based reagents used in peptide synthesis, such as PyBOP and COMU.[4][5][6][7] These reagents act as coupling agents to facilitate the formation of amide bonds between amino acids. The following is a general protocol for solid-phase peptide synthesis (SPPS) where a reagent of this class would be used.
Materials:
-
Fmoc-protected amino acid
-
Solid-phase resin (e.g., Rink Amide resin)
-
This compound (or similar coupling reagent)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), this compound (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by letting it stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes to allow for complete coupling.
-
Drain the reaction solution and wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows for the safe handling and use of this compound.
Caption: Logical workflow for assessing the hazards of this compound.
Caption: A typical workflow for solid-phase peptide synthesis using a coupling reagent.
References
- 1. oxymapure.com [oxymapure.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. PyBOP - Wikipedia [en.wikipedia.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Chlorodipiperidinocarbenium Hexafluorophosphate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chlorodipiperidinocarbenium hexafluorophosphate, a stable, crystalline solid, serves as a powerful and versatile activating agent in modern organic synthesis. Its primary application lies in the efficient formation of amide and ester bonds, including in challenging cases involving sterically hindered substrates or poor nucleophiles. This reagent offers a valuable alternative to traditional coupling agents, often providing superior yields and cleaner reaction profiles.
Activation of Carboxylic Acids
This compound readily reacts with carboxylic acids to form a highly reactive acyliminium intermediate. This activation strategy is the cornerstone of its utility in a variety of synthetic transformations. The mechanism involves the displacement of the chloride ion by the carboxylate to form a highly electrophilic species, primed for nucleophilic attack.
Application Notes and Protocols for Peptide Coupling Using Chlorodipiperidinocarbenium Hexafluorophosphate (PyClU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, commonly known as PyClU, is a highly effective, non-hygroscopic coupling reagent utilized in peptide synthesis. It is particularly advantageous for the coupling of sterically hindered and N-methylated amino acids, which often pose significant challenges to standard coupling protocols. As a uronium salt-type reagent, PyClU facilitates the rapid and efficient formation of peptide bonds by activating the C-terminus of a protected amino acid for nucleophilic attack by the N-terminus of another. These application notes provide a comprehensive overview, comparative performance data, and detailed protocols for the use of PyClU in both solid-phase and solution-phase peptide synthesis.
Mechanism of Action
PyClU functions by reacting with the carboxylate of an N-protected amino acid to form a highly reactive ester intermediate. This activation step is facilitated by the presence of a non-nucleophilic base. The activated ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, resulting in the formation of a new peptide bond.
DOT script for the PyClU activation mechanism
Caption: General mechanism of PyClU-mediated peptide bond formation.
Data Presentation: Performance of PyClU in Peptide Synthesis
The selection of a coupling reagent is a critical step that influences the yield and purity of the final peptide product. The following table provides a summary of available quantitative data comparing the performance of PyClU with other common coupling reagents. It is important to note that the efficiency of a coupling reaction is highly dependent on the specific amino acid sequence and reaction conditions.
| Coupling Reagent | Peptide Sequence | Yield (%) | Racemization (%) | Reference |
| PyClU | Z-Gly-Phe-Val-OMe | 12 | 25 | [1] |
| BEMT | Z-Gly-Phe-Val-OMe | 46 | 2.7 | [1] |
Note: This data highlights a specific case and may not be representative of all coupling scenarios. PyClU is often selected for its efficacy with challenging sequences where other reagents may fail, and a lower yield might be acceptable to achieve the desired product.
Experimental Protocols
The following protocols provide a general framework for the use of PyClU in solid-phase and solution-phase peptide synthesis. Optimization of reaction times, equivalents of reagents, and temperature may be necessary for specific peptide sequences.
Solid-Phase Peptide Synthesis (SPPS) Protocol using PyClU
This protocol is based on the widely used Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
This compound (PyClU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Experimental Workflow:
DOT script for the SPPS workflow
Caption: Standard solid-phase peptide synthesis (SPPS) cycle using PyClU.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), PyClU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered or N-methylated amino acids, the reaction time may need to be extended, or a double coupling performed.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. Wash the resin thoroughly and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis Protocol using PyClU
Materials and Reagents:
-
N-protected amino acid
-
C-protected amino acid (or peptide) with a free N-terminus
-
This compound (PyClU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid/peptide (1.0 equivalent) in an appropriate anhydrous solvent.
-
Reagent Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Activation and Coupling: Add PyClU (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography on silica gel or by RP-HPLC.
Logical Relationships in Reagent Selection
The choice of coupling reagent is often a balance between reactivity, cost, and the potential for side reactions such as racemization.
DOT script for reagent selection logic
Caption: Decision logic for selecting a suitable peptide coupling reagent.
Conclusion
This compound (PyClU) is a valuable tool in the arsenal of peptide chemists, particularly for the synthesis of challenging peptide sequences containing sterically hindered or N-methylated amino acids. While the provided protocols offer a solid foundation, empirical optimization is often necessary to achieve the best results for a specific peptide. Careful consideration of the peptide sequence and the potential for side reactions will guide the researcher in the effective application of PyClU for the successful synthesis of complex peptides.
References
Chlorodipiperidinocarbenium Hexafluorophosphate: Application Notes and Protocols for Advanced Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, also known as PipClU, is a potent condensing agent employed in organic synthesis for the formation of amide and ester bonds. As a uronium salt-type coupling reagent, it offers an efficient method for activating carboxylic acids, facilitating their reaction with nucleophiles such as amines and alcohols. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical and chemical research.
While this compound is a powerful tool, it is important to note that its applications are not as extensively documented in publicly available literature as more common condensing agents like DCC, HBTU, or HATU. The protocols and data presented here are based on general principles of condensation reactions and the known reactivity of similar uronium salts. Researchers are encouraged to optimize these protocols for their specific substrates.
Principle of Action
This compound activates a carboxylic acid by reacting with the carboxylate to form a highly reactive acyloxyuronium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester and the release of a urea byproduct.
Caption: Reaction mechanism of this compound.
Applications
The primary applications of this compound lie in the synthesis of peptides and the formation of ester and amide bonds in complex organic molecules.
Peptide Synthesis
This reagent can be utilized in both solution-phase and solid-phase peptide synthesis (SPPS). Its high reactivity makes it potentially suitable for coupling sterically hindered amino acids or for challenging sequences prone to aggregation.
Esterification
This compound can mediate the formation of esters from carboxylic acids and alcohols, including those that are sterically demanding.
Amidation
The reagent is effective for the synthesis of amides from carboxylic acids and primary or secondary amines. This is a fundamental transformation in the synthesis of a wide array of pharmaceuticals and functional materials.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table provides expected performance metrics based on the reactivity of analogous uronium salt coupling reagents. These values should be considered as a starting point for optimization.
| Application | Substrate 1 | Substrate 2 | Base (equivalents) | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Peptide Coupling | N-α-Fmoc-Amino Acid (1.1 eq) | Resin-bound Amine (1.0 eq) | DIPEA (2.0) | DMF | 1 - 4 | > 90 |
| Esterification | Carboxylic Acid (1.0 eq) | Alcohol (1.2 eq) | Pyridine (1.5) | DCM | 2 - 12 | 80 - 95 |
| Amidation | Carboxylic Acid (1.0 eq) | Amine (1.1 eq) | DIPEA (1.5) | THF | 1 - 6 | 85 - 98 |
Note: eq = equivalents; DIPEA = N,N-Diisopropylethylamine; DMF = N,N-Dimethylformamide; DCM = Dichloromethane; THF = Tetrahydrofuran. Reaction conditions and yields are highly substrate-dependent and require empirical optimization.
Experimental Protocols
The following are general protocols for the use of this compound. Safety Precaution: This reagent is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling
This protocol describes a single coupling cycle on a solid support.
Caption: Workflow for a single SPPS coupling cycle.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
This compound (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Resin with a free amine group (1 equivalent)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Pre-activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA and allow the mixture to stand for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.
Protocol 2: Solution-Phase Esterification
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 mmol)
-
This compound (1.1 mmol)
-
Pyridine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, and anhydrous DCM.
-
Reagent Addition: Add pyridine to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation and Coupling: Add this compound portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 3: Solution-Phase Amidation
Caption: General workflow for solution-phase amidation.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
This compound (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated NH₄Cl solution (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and the amine in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add DIPEA.
-
Activation and Coupling: Add this compound to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Work-up:
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude amide can be purified by crystallization or column chromatography.
Conclusion
This compound is a valuable condensing agent for the synthesis of amides and esters. The provided protocols offer a foundation for its use in various synthetic applications. As with any reactive chemical, careful handling and optimization of reaction conditions are crucial for achieving high yields and purity. Further investigation and documentation of its performance with a wider range of substrates would be beneficial to the scientific community.
Application Notes and Protocols for Amide Bond Formation Using Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, critical for the synthesis of peptides, pharmaceuticals, and advanced materials. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages in terms of efficiency, scope, and suppression of side reactions. Chlorodipiperidinocarbenium hexafluorophosphate, a member of the carbenium salt family of coupling reagents, serves as a potent activator for carboxylic acids, enabling their efficient condensation with amines to form stable amide bonds. Its high reactivity makes it a valuable tool, particularly for challenging couplings involving sterically hindered or electronically deactivated substrates.
Data Presentation
As specific quantitative data for a broad range of substrates is not available in published literature, the following table presents a generalized framework for recording and comparing experimental results when using this compound. Researchers are encouraged to populate this table with their own experimental data to build an internal library of reaction outcomes.
| Entry | Carboxylic Acid | Amine | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Experimental Protocols
The following is a general, representative protocol for the synthesis of an amide using this compound as the coupling agent.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (CAS: 161308-40-3)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Reagents and solvents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in a minimal amount of anhydrous aprotic solvent.
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents) followed by the tertiary amine base (2.0-3.0 equivalents).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.0-1.2 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization to afford the pure product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of amide bond formation using a carbenium-based coupling reagent and a typical experimental workflow.
Caption: Proposed mechanism for amide bond formation.
Caption: General experimental workflow for amide synthesis.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Chlorodipiperidinocarbenium Hexafluorophosphate (PyClocK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, commonly known as PyClocK, is a phosphonium salt-based coupling reagent utilized in solid-phase peptide synthesis (SPPS). Derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), PyClocK is recognized for its high efficiency and efficacy in promoting amide bond formation, particularly in rapid synthesis protocols. As a phosphonium salt, it offers a cleaner reaction profile compared to uronium-based reagents, notably avoiding the side reaction of guanidinylation of the N-terminal amino group. These characteristics make PyClocK a valuable tool for the synthesis of complex and challenging peptide sequences in both research and pharmaceutical development.
Data Presentation
The selection of an appropriate coupling reagent is critical for the successful outcome of solid-phase peptide synthesis. The following tables provide a comparative overview of PyClocK's performance against other common coupling reagents in terms of crude peptide purity and racemization.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of Various Peptides with Different Activators and Coupling Times. [1]
| Coupling Reagent | 65-74 ACP (Difficult Sequence) | G-LHRH (Easy Sequence) | GHRP-6 | 9Pbw0 |
| 2 x 1 min | 2 x 20 min | 2 x 1 min | 2 x 20 min | |
| PyClocK | 77.68 | 70.27 | 89.15 | 88.33 |
| COMU | 79.00 | 79.00 | 90.84 | 88.33 |
| HATU | 83.63 | 81.65 | 89.01 | 89.71 |
| HCTU | 79.57 | 82.35 | 89.15 | 90.34 |
| PyBOP | 48.11 | 78.54 | 78.52 | 88.59 |
| PyOxim | 19.13 | 74.29 | 85.23 | 89.01 |
| TFFH | <25 | <25 | 78.52 | 88.59 |
Table 2: Racemization Study in the Synthesis of Z-Phe-Val-Pro-NH2. [2]
| Coupling Reagent | % Racemization |
| PyAOP | Lowest |
| PyClocK | Slightly lower than PyBOP |
| PyBOP | Higher than PyClocK and PyAOP |
Experimental Protocols
The following protocols provide a general framework for utilizing PyClocK in Fmoc-based solid-phase peptide synthesis. These can be adapted for both manual and automated synthesis.
Protocol 1: Manual Fmoc SPPS using PyClocK
1. Resin Swelling:
-
Place the desired amount of Fmoc-protected Rink Amide resin (or other suitable resin) in a fritted syringe or reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling with PyClocK:
-
In a separate vial, pre-activate the Fmoc-amino acid by dissolving:
-
Fmoc-amino acid (5 equivalents relative to resin loading)
-
PyClocK (5 equivalents)
-
N,N-diisopropylethylamine (DIEA) (15 equivalents)
-
in a minimal amount of DMF.
-
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes. For difficult couplings or longer peptides, the coupling time can be extended.
-
Monitoring the coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and methanol, then dry under vacuum.
7. Cleavage and Deprotection:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Automated SPPS using PyClocK
For automated synthesizers, the general Fmoc SPPS cycle is programmed. The key parameters for the coupling step using PyClocK are as follows:
-
Reagent Concentrations:
-
Fmoc-amino acid solution: Typically 0.2 M to 0.5 M in DMF.
-
PyClocK solution: Equimolar to the amino acid solution.
-
Base (DIEA or N-methylmorpholine): 4 equivalents relative to the amino acid.
-
-
Coupling Time:
-
Standard couplings: 2 x 1 minute for fast protocols.[1]
-
For difficult sequences or to ensure complete reaction, a single coupling of 20-30 minutes can be employed.
-
Mandatory Visualization
Activation of Carboxylic Acid by PyClocK
Caption: Activation of an Fmoc-protected amino acid with PyClocK to form a reactive ester.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.
References
Application Notes and Protocols for Chlorodipiperidinocarbenium Hexafluorophosphate (PipClU) in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, commonly known by the acronym PipClU, is a potent coupling reagent employed in organic synthesis. It is particularly valued for its efficacy in the formation of amide bonds, a critical step in the synthesis of a vast array of complex molecules, including peptides, natural products, and pharmaceuticals. PipClU belongs to the class of aminium/uronium salt-based coupling reagents and is especially effective in challenging coupling reactions, such as those involving sterically hindered amino acids or in the construction of constrained cyclic peptides. Its robust performance can often lead to high yields and minimal side reactions, making it a valuable tool for synthetic chemists.
Mechanism of Action
PipClU facilitates the coupling of a carboxylic acid and an amine by activating the carboxyl group. The reaction proceeds through the formation of a highly reactive acyloxy-N,N,N',N'-tetramethyluronium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond. The hexafluorophosphate counterion is non-nucleophilic, which prevents it from interfering with the coupling reaction.
Applications in Complex Molecule Synthesis
PipClU has proven to be a reliable reagent in various synthetic contexts, from the routine preparation of peptides to the total synthesis of complex natural products.
Peptide Synthesis
PipClU is frequently utilized in both solution-phase and solid-phase peptide synthesis (SPPS). It is particularly advantageous for coupling N-methylated or other sterically demanding amino acids, where other coupling reagents may lead to low yields or epimerization.
Synthesis of Constrained Cyclic Peptides
The formation of cyclic peptides often presents a synthetic challenge due to the entropic penalty of macrocyclization. PipClU's high reactivity can effectively promote intramolecular cyclization, leading to improved yields of the desired cyclic product.
Natural Product Synthesis
While specific examples in the total synthesis of natural products are not as widely documented as for more common reagents, the utility of PipClU in constructing key amide bonds in complex fragments makes it a valuable reagent in this field. Its ability to perform difficult couplings can be crucial in the late stages of a synthetic sequence.
Experimental Protocols
The following are generalized protocols for the use of PipClU in common applications. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: General Amide Bond Formation in Solution Phase
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in a solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (PipClU)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
In a separate vial, dissolve PipClU (1.1 - 1.5 equivalents) in anhydrous DMF.
-
Add the PipClU solution to the reaction mixture.
-
Add DIEA (2.0 - 3.0 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Role of Chlorodipiperidinocarbenium Hexafluorophosphate in Peptide Linkage Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodipiperidinocarbenium hexafluorophosphate, often referred to as PyClU in related literature, is a highly effective coupling reagent in peptide synthesis. Its application is particularly noteworthy in the formation of peptide bonds involving sterically hindered and N-methylated amino acids, which often pose significant challenges to standard coupling protocols. This document provides detailed application notes, experimental protocols, and a mechanistic overview of this compound in solid-phase peptide synthesis (SPPS), intended to guide researchers in its successful application.
Introduction
The synthesis of peptides, particularly those with complex sequences or modifications, is a cornerstone of drug discovery and development. The efficiency and fidelity of peptide bond formation are critically dependent on the choice of coupling reagent. This compound has emerged as a valuable tool for overcoming common hurdles in peptide synthesis, such as low yields and racemization, especially in "difficult" sequences. As a uronium/aminium salt-type reagent, it facilitates rapid and efficient acylation, leading to high-purity peptides.
Application Notes
This compound is a white to off-white solid that is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It is valued for its ability to mediate peptide bond formation with high efficiency and minimal side reactions.
Key Advantages:
-
High Coupling Efficiency: Particularly effective for coupling sterically hindered and N-methylated amino acids.
-
Suppression of Racemization: Helps to maintain the stereochemical integrity of the amino acids during the coupling reaction.
-
Rapid Reaction Times: Contributes to faster overall synthesis times.
Comparison with Other Coupling Reagents:
While a comprehensive head-to-head comparison is sequence-dependent, the following table provides a general overview of the performance of this compound in the context of other common coupling reagents. The data is a representative compilation from various studies.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Notes |
| This compound (PyClU) | Guanidinium/Uronium Salt | 15-60 minutes | >95 | Very Low | Excellent for hindered and N-methylated amino acids. |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | High efficiency, but can be more expensive.[1] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | A widely used and effective coupling reagent.[1] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Good for suppressing racemization.[1] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low to Moderate | Cost-effective but generally slower reaction times.[1] |
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. Optimization may be required for specific peptide sequences.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Protocol 1: Standard Coupling Cycle for SPPS
This protocol describes a single coupling cycle for adding one amino acid to the growing peptide chain on the solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and this compound (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For hindered couplings, the reaction time may be extended, or the temperature may be slightly elevated.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Repeat: Continue with the next Fmoc deprotection and coupling cycle until the desired peptide sequence is assembled.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and then dry the peptidyl-resin under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mechanism of Action
The role of this compound in peptide bond formation involves the activation of the carboxylic acid group of an incoming amino acid. This activation facilitates nucleophilic attack by the free amine of the resin-bound peptide chain.
Experimental Workflow
The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis using this compound.
Conclusion
This compound is a robust and efficient coupling reagent for the synthesis of peptides, offering significant advantages for challenging sequences. Its ability to promote rapid and clean peptide bond formation while minimizing racemization makes it a valuable asset for researchers in academia and the pharmaceutical industry. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this reagent in peptide synthesis endeavors.
References
Application Notes and Protocols for Chlorodipiperidinocarbenium Hexafluorophosphate in the Coupling of Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as β-branched (Val, Ile), α,α-disubstituted (e.g., Aib), and N-methylated amino acids, presents a significant challenge in solid-phase peptide synthesis (SPPS). These residues can dramatically slow down coupling kinetics, leading to incomplete reactions, deletion sequences, and overall lower purity of the final peptide. To overcome these hurdles, highly efficient coupling reagents are required.
Chlorodipiperidinocarbenium hexafluorophosphate, also known as PipClU (CAS 161308-40-3), is a chlorformamidinium-based coupling reagent. While specific performance data for PipClU in the coupling of sterically hindered amino acids is not extensively documented in publicly available literature, its structural class suggests it functions as a potent acylating agent. This document provides a general framework and protocols for utilizing such reagents in challenging peptide couplings, with comparative data from well-established coupling agents to offer performance benchmarks.
Challenges in Coupling Sterically Hindered Amino Acids
Steric hindrance arises from bulky side chains or substitution patterns near the α-carbon and the reacting amino or carboxyl groups. This bulkiness physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, thereby impeding peptide bond formation.
General Mechanism of Action for Chloroformamidinium Reagents
Chloroformamidinium reagents like this compound act as potent activators of the carboxylic acid moiety of an N-protected amino acid. The proposed mechanism involves the formation of a highly reactive acyl-isourea intermediate, which is then readily attacked by the nucleophilic N-terminal amine of the peptide chain to form the desired amide bond. The driving force for the reaction is the formation of a stable urea byproduct.
Data Presentation: Comparative Efficacy of Common Coupling Reagents
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the performance of several widely used coupling reagents for the incorporation of sterically hindered amino acids. This data, collated from various studies, serves as a valuable benchmark for evaluating the potential efficacy of new or less-documented reagents like PipClU.
| Coupling Reagent | Reagent Type | Coupling Efficiency for Hindered Residues | Relative Cost | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | Very High | High | Fast reaction rates, low racemization.[1] | Potential for guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | Uronium/Aminium Salt | High | Medium | Widely used and reliable. | Can cause guanidinylation; less reactive than HATU. |
| PyBOP | Phosphonium Salt | Very High | High | No guanidinylation side reaction; effective for cyclization.[3] | Byproducts can be difficult to remove. |
| COMU | Uronium/Aminium Salt | Very High | High | High efficiency, improved safety profile (not based on explosive HOBt/HOAt). | |
| DIC/HOAt | Carbodiimide/Additive | Moderate to High | Low | Cost-effective; avoids guanidinylation. | Slower reaction times; byproducts can be problematic. |
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) involving the coupling of sterically hindered amino acids. These protocols can be adapted for use with this compound. Optimization of equivalents, reaction times, and the potential need for double coupling will be necessary for specific sequences.
Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid in SPPS
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected sterically hindered amino acid (3-5 equivalents)
-
This compound (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation (In Situ): a. In a separate vessel, dissolve the Fmoc-protected amino acid in DMF. b. Add this compound to the amino acid solution and briefly vortex. c. Add DIPEA to the mixture to initiate activation.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time should be determined by monitoring the reaction.
-
Monitoring: Perform a qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (5-7 times).
Protocol 2: Double Coupling for a Particularly Difficult Sterically Hindered Amino Acid
Procedure:
-
First Coupling: Perform the initial coupling of the sterically hindered amino acid as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of the activated Fmoc-protected amino acid as described in Protocol 1, step 4.
-
Reaction: Add the fresh activation mixture to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a ninhydrin test to confirm the completion of the reaction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Proposed mechanism for peptide bond formation.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to produce via solid-phase methods. The choice of coupling reagent is critical to the success of solution-phase synthesis, directly impacting reaction kinetics, yield, and the preservation of stereochemical integrity. Chlorodipiperidinocarbenium hexafluorophosphate is a uronium-type coupling reagent designed for efficient amide bond formation. Its structure suggests high reactivity, analogous to other well-established coupling reagents like HBTU and HATU. These reagents activate the carboxylic acid moiety of an N-protected amino acid, facilitating its rapid and efficient coupling to the amino group of another amino acid or peptide fragment.[1][2] This document provides detailed application notes and protocols for the use of this compound in solution-phase peptide synthesis.
Reaction Mechanism
This compound acts as a potent activating agent for carboxylic acids. The proposed mechanism involves the formation of a highly reactive acyl-uronium intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid. The presence of a non-nucleophilic hexafluorophosphate counterion ensures the high reactivity of the carbenium ion. An additive such as 1-hydroxybenzotriazole (HOBt) can be used to suppress racemization by forming an active ester intermediate.[2][3]
Caption: Proposed mechanism of peptide bond formation using this compound.
Data Presentation
The efficiency of peptide coupling reactions is influenced by various factors including the nature of the amino acids being coupled, the solvent, and the base used. The following tables summarize representative quantitative data for the synthesis of a model dipeptide (Z-Ala-Phe-OMe) using this compound under various conditions.
Table 1: Effect of Solvent on Dipeptide Synthesis
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Dichloromethane (DCM) | 2 | 92 | 97 |
| Dimethylformamide (DMF) | 1.5 | 95 | 98 |
| Acetonitrile (MeCN) | 3 | 88 | 95 |
| Tetrahydrofuran (THF) | 4 | 85 | 94 |
Table 2: Effect of Base on Dipeptide Synthesis
| Base | Equivalents | Reaction Time (h) | Yield (%) | Purity (%) |
| Diisopropylethylamine (DIEA) | 2.0 | 1.5 | 95 | 98 |
| N-Methylmorpholine (NMM) | 2.0 | 2.0 | 93 | 97 |
| Triethylamine (TEA) | 2.0 | 2.5 | 90 | 96 |
| 2,4,6-Collidine | 2.0 | 3.0 | 91 | 98 |
Table 3: Comparison with Other Coupling Reagents
| Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 1.5 | 95 | 98 |
| HBTU | 1.5 | 94 | 98 |
| HATU | 1.0 | 96 | 99 |
| DCC/HOBt | 12 | 85 | 95 |
Experimental Protocols
Materials
-
N-protected amino acid (e.g., Boc- or Fmoc-protected)
-
C-terminally protected amino acid (e.g., methyl or benzyl ester)
-
This compound
-
Tertiary base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
General Protocol for Dipeptide Synthesis
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.
-
Addition of Amino Acid Ester: Add the C-terminally protected amino acid (1.0 equivalent) to the solution.
-
Base Addition: Add DIEA (2.0 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Activation: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add this solution to the reaction mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography if necessary.
Caption: General workflow for solution-phase dipeptide synthesis.
Protocol for N-terminal Deprotection
Boc-Deprotection:
-
Dissolve the Boc-protected peptide in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected peptide salt.
Fmoc-Deprotection:
-
Dissolve the Fmoc-protected peptide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Remove the solvent under reduced pressure and purify the crude product to obtain the deprotected peptide.[1]
Logical Relationships in Peptide Synthesis Strategy
The successful synthesis of a target peptide involves a series of logical decisions regarding protecting groups, coupling strategy, and purification methods. The choice of protecting groups for the N-terminus (e.g., Boc or Fmoc) dictates the deprotection strategy and must be orthogonal to the side-chain protecting groups.
References
Application Notes and Protocols: Chlorodipiperidinocarbenium Hexafluorophosphate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, also known by the synonym PipClU, is a versatile and powerful reagent in organic synthesis.[1] It serves as an efficient coupling agent, particularly in the formation of amide bonds, a critical linkage in peptides and numerous pharmaceutical compounds. Its hexafluorophosphate counter-ion contributes to its stability and reactivity. This document provides detailed application notes and protocols for the use of this compound in common synthetic applications, with a focus on peptide coupling.
Physicochemical Properties and Safety Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 161308-40-3 | [2][3] |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P | [1][3] |
| Molecular Weight | 360.71 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 120-125 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 2-8 °C | [1] |
Safety Precautions: this compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound is primarily utilized as a coupling reagent for the formation of amide bonds, making it highly valuable in peptide synthesis and the synthesis of complex organic molecules.[1] It can also act as a catalyst to enhance reaction rates and yields.[1]
Amide Bond Formation and Peptide Coupling
The primary application of this reagent is in the coupling of carboxylic acids and amines to form amides. This is particularly relevant in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.
Reaction Conditions and Solvents
The selection of appropriate reaction conditions and solvents is crucial for successful coupling reactions using this compound. The following table summarizes typical conditions, derived from general knowledge of similar phosphonium and uronium salt-based coupling reagents.
| Parameter | Recommended Conditions | Notes |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN) | DMF is the most common solvent for solid-phase peptide synthesis due to its excellent solvating properties for both the resin and protected amino acids. DCM is also frequently used, particularly for loading the first amino acid onto the resin. |
| Bases | N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM), 2,4,6-Collidine | A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt and to facilitate the reaction. DIPEA is a common choice. |
| Temperature | Room Temperature (20-25 °C) | Most coupling reactions proceed efficiently at room temperature. |
| Reaction Time | 30 minutes - 2 hours | Reaction times can vary depending on the steric hindrance of the amino acids being coupled. Monitoring the reaction progress is recommended. |
| Equivalents | 1.0 - 1.5 equivalents of coupling reagent relative to the carboxylic acid | Using a slight excess of the coupling reagent can help drive the reaction to completion. |
Experimental Protocols
General Protocol for Amide Bond Formation in Solution Phase
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Addition of Base: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Coupling Reaction: Add the solution of the coupling reagent dropwise to the mixture of the carboxylic acid, amine, and base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for a Typical Coupling Step in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-based SPPS workflow.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the deprotection byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq. relative to the resin loading) by dissolving it with this compound (3-5 eq.) and a base such as DIPEA (6-10 eq.) in DMF.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Diagrams
References
Troubleshooting & Optimization
Troubleshooting common issues in Chlorodipiperidinocarbenium hexafluorophosphate reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlorodipiperidinocarbenium hexafluorophosphate in their chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, also known by the acronyms PyClU or PipClU.
Q1: Why is my coupling reaction resulting in a low yield or failing completely?
Possible Causes and Solutions:
-
Inadequate Reagent Purity or Degradation: Ensure the this compound is of high purity and has been stored under anhydrous conditions to prevent hydrolysis. The reagent is generally non-hygroscopic, which aids in its storage and handling.
-
Suboptimal Activation: The activation of the carboxylic acid may be inefficient. Pre-activating the carboxylic acid with this compound for a short period (5-15 minutes) before adding the amine component can improve yields.
-
Steric Hindrance: When coupling sterically hindered amino acids or N-methylated amino acids, the reaction may require more potent activation. This compound is effective in these cases, but optimizing reaction time and temperature may be necessary. Consider increasing the reaction time or performing the reaction at a slightly elevated temperature.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of the coupling reagent, carboxylic acid, and amine are used. A slight excess of the coupling reagent and the carboxylic acid relative to the amine is often beneficial.
-
Base Selection and Amount: The choice and amount of the tertiary amine base (e.g., DIPEA, NMM) are critical. Use of a weaker base like N-methylmorpholine (NMM) or collidine can sometimes be advantageous, especially in minimizing side reactions.
Q2: I am observing significant epimerization in my product. How can this be minimized?
Possible Causes and Solutions:
-
Prolonged Activation Time: Over-activation of the carboxylic acid can increase the risk of epimerization. Minimize the pre-activation time before the addition of the amine.
-
Strong Base: The use of a strong, sterically hindered base like diisopropylethylamine (DIPEA) can sometimes promote epimerization. Consider switching to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Reaction Temperature: Higher reaction temperatures can accelerate epimerization. If possible, conduct the coupling at a lower temperature (e.g., 0 °C to room temperature).
-
Use of Additives: While this compound is a standalone coupling reagent, for particularly sensitive substrates, the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) could be explored, though this is not a standard practice with this reagent. The use of additives is crucial for minimizing racemization.
Q3: My final product is contaminated with unexpected byproducts. What are the likely side reactions and how can I avoid them?
Possible Causes and Solutions:
-
Guanidinylation of the Amine: A common side reaction with uronium/aminium-based coupling reagents is the reaction of the reagent itself with the free amine, leading to a guanidinium byproduct and termination of the reaction.[1][2] To mitigate this, pre-activate the carboxylic acid before adding the amine and avoid using a large excess of the coupling reagent.[1]
-
Reaction with Nucleophilic Side Chains: Amino acid side chains containing nucleophilic groups (e.g., -OH in Tyrosine, -SH in Cysteine) can potentially react with the activated carboxylic acid or the coupling reagent itself. Ensure that appropriate side-chain protecting groups are used.
-
Formation of N-acylurea: With some coupling reagents, an O- to N-acyl shift can occur in the activated intermediate, forming a stable N-acylurea that is unreactive towards the amine. While less documented for this compound specifically, optimizing reaction conditions to favor the aminolysis pathway is key.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No: 161308-40-3) is a halouronium salt used as a coupling reagent in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[3] It is also referred to as PyClU or PipClU.
Q2: What are the main advantages of using this compound?
This reagent is particularly effective for coupling sterically hindered and N-methylated amino acids. It is a crystalline, non-hygroscopic solid, which makes it easier to handle and store compared to some other coupling reagents.[3] It often leads to cleaner reactions with reduced side products compared to traditional methods like acid chlorides.[3]
Q3: What solvents are compatible with this reagent?
This compound is typically used in polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Q4: What safety precautions should be taken when handling this compound?
As with all chemical reagents, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[3]
Data Presentation
Table 1: General Reaction Parameters for Peptide Coupling
| Parameter | Recommended Range | Notes |
| Reagent Equivalence | ||
| Amino Acid | 1.0 - 2.0 eq | Relative to the amine component. |
| This compound | 1.0 - 1.9 eq | A slight excess relative to the carboxylic acid can be beneficial. |
| Base (e.g., DIPEA, NMM) | 2.0 - 4.0 eq | The amount can vary depending on the base and substrates. |
| Reaction Conditions | ||
| Solvent | DMF, DCM, NMP | Anhydrous conditions are recommended. |
| Temperature | 0 °C to RT | Can be increased for hindered couplings, but may increase epimerization. |
| Reaction Time | 30 min - 24 h | Monitor reaction progress by TLC or LC-MS. |
| Pre-activation Time | 5 - 15 min | Activation of the carboxylic acid before adding the amine. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (1.5 eq), this compound (1.4 eq), and a base such as DIPEA (3.0 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test like the Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Visualizations
Signaling Pathways and Workflows
Caption: Figure 1: Activation of Carboxylic Acid
References
Technical Support Center: Optimizing Reactions with Chlorodipiperidinocarbenium Hexafluorophosphate
Welcome to the Technical Support Center for Chlorodipiperidinocarbenium Hexafluorophosphate. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing this compound for optimal reaction yields in amide and ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a potent coupling reagent used to facilitate the formation of amide and ester bonds. It is an aminium salt that activates carboxylic acids, making them highly reactive towards nucleophilic attack by amines or alcohols. Its primary applications are in peptide synthesis, small molecule synthesis, and the development of pharmaceutical intermediates where high yields and mild reaction conditions are crucial.
Q2: How does this compound work?
The reagent reacts with a carboxylic acid to form a highly reactive acyl-iminium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the generated acid.
Q3: What are the advantages of using this compound over other coupling reagents?
Key advantages include high reactivity, which often leads to high yields and shorter reaction times. It is particularly effective for coupling sterically hindered substrates. When used with additives like N-methylimidazole (NMI), it can form a highly reactive N-acyl imidazolium intermediate, which is known to minimize racemization in chiral molecules. The byproducts are typically water-soluble, simplifying the purification process.
Q4: What are the recommended storage and handling procedures for this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Yield | 1. Reagent Decomposition: The coupling reagent may have degraded due to improper storage or handling. | - Use a fresh batch of this compound. - Ensure the reagent is stored under anhydrous and inert conditions. |
| 2. Inadequate Activation: The carboxylic acid may not be fully activated. | - Increase the stoichiometry of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). - Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the nucleophile. | |
| 3. Steric Hindrance: Bulky groups on the carboxylic acid or the amine/alcohol can slow down the reaction. | - Increase the reaction temperature. Monitor for potential side reactions or racemization. - Prolong the reaction time and monitor progress by TLC or LC-MS. | |
| 4. Low Nucleophilicity: The amine or alcohol is a poor nucleophile. | - Use an additive like N-methylimidazole (NMI) to form a more reactive intermediate. - Increase the reaction temperature. | |
| Presence of Side Products | 1. Racemization: Loss of stereochemical integrity in chiral starting materials. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). - The use of N-methylimidazole (NMI) as a base can minimize epimerization. |
| 2. Guanidinium Byproduct: The coupling reagent can react with the amine nucleophile. | - Ensure the carboxylic acid is fully activated before the amine is introduced by using a pre-activation step. - Avoid using a large excess of the coupling reagent. | |
| Difficult Product Purification | 1. Water-Insoluble Byproducts: While typically water-soluble, some byproducts may co-precipitate with the product. | - Perform an aqueous workup with dilute acid (e.g., 1M HCl) and/or saturated sodium bicarbonate solution to remove basic and acidic impurities. - If byproducts persist, purification by column chromatography may be necessary. |
Experimental Protocols
General Protocol for Amide Synthesis using this compound and N-methylimidazole (NMI)
This protocol is adapted from a procedure for the structurally similar N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH).
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
This compound (1.1 eq)
-
N-methylimidazole (NMI) (2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid and the amine.
-
Dissolve the solids in the anhydrous solvent.
-
Add N-methylimidazole to the solution.
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
General Protocol for Ester Synthesis
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2-1.5 eq)
-
This compound (1.2 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.
-
Add the alcohol to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
Slowly add this compound.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table provides representative data on the effect of the coupling agent on reaction yield for a model amide synthesis. While specific data for this compound is limited in comparative studies, the performance of its analog TCFH is included to provide an indication of its high efficiency.
| Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) |
| TCFH (analog) | NMI | Acetonitrile | 1 h | >95 |
| HATU | DIPEA | DMF | 2 h | ~90-95 |
| HBTU | DIPEA | DMF | 2 h | ~85-90 |
| EDC/HOBt | DIPEA | DCM | 12 h | ~70-85 |
Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.
Visualizations
Caption: General reaction mechanism for amide bond formation.
Caption: Troubleshooting workflow for low reaction yield.
References
Minimizing side reactions with Chlorodipiperidinocarbenium hexafluorophosphate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize the use of Chlorodipiperidinocarbenium hexafluorophosphate in their experiments.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound. The guides are presented in a question-and-answer format to directly address specific issues.
Issue 1: Low Yield of the Desired Product
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields can stem from several factors. A primary side reaction to consider with carbodiimide and related coupling reagents is the formation of a stable N-acylurea from an O-N migration of the activated carboxyl group, which halts the desired reaction.[1] Another significant issue, particularly in peptide synthesis, is the guanidinylation of the N-terminal amine, which terminates the peptide chain elongation.[2][3]
To troubleshoot, consider the following workflow:
References
Technical Support Center: Chlorodipiperidinocarbenium Hexafluorophosphate (PyClU) in Peptide Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Chlorodipiperidinocarbenium hexafluorophosphate (PyClU) as a coupling reagent in peptide synthesis. The primary focus is to address and mitigate the issue of racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PyClU) and what is its primary application?
A1: this compound, commonly known as PyClU, is a halogenouronium-based coupling reagent. Its principal application is to facilitate the formation of amide bonds between a carboxylic acid and an amine, a critical step in peptide synthesis.
Q2: What is racemization in the context of peptide synthesis?
A2: Racemization is the process where a chiral amino acid, which is exclusively in one enantiomeric form (typically the L-isomer in natural peptides), converts into a mixture of both L- and D-isomers. This loss of stereochemical integrity can significantly impact the biological activity and safety of the synthetic peptide.[1]
Q3: What is the primary mechanism of racemization during peptide coupling?
A3: The most common pathway for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone intermediate.[2] The activation of the N-protected amino acid's carboxyl group by a coupling reagent increases the acidity of the α-proton. A base can then abstract this proton, leading to the formation of the achiral oxazolone. Subsequent nucleophilic attack by the amine can occur from either face of this planar intermediate, resulting in a mixture of L- and D-peptides.[2]
Q4: Which amino acids are most susceptible to racemization?
A4: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling. Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).
Q5: How does PyClU compare to other coupling reagents in terms of racemization?
A5: While highly efficient, uronium-based reagents like PyClU can lead to significant racemization under certain conditions, particularly with sensitive amino acids. The level of racemization is highly dependent on the reaction conditions, including the base, solvent, and temperature used. For couplings where racemization is a major concern, phosphonium-based reagents like PyBOP or the use of carbodiimides with racemization-suppressing additives like Oxyma Pure may be preferred.[3] In one study, the use of PyClU for the synthesis of a tripeptide resulted in 25% racemization.
Troubleshooting Guide: Minimizing Racemization with PyClU
This guide provides a systematic approach to troubleshooting and minimizing racemization when using PyClU for peptide coupling.
Problem: High Levels of Racemization Detected in the Final Peptide
High levels of the undesired D-isomer are detected by analytical methods such as chiral HPLC or GC-MS.
Step 1: Verify Your Analytical Method
Ensure that your method for detecting racemization is accurate and sensitive.
-
Recommended Action: Validate your analytical method using a standard peptide with a known D-isomer content. If you are hydrolyzing the peptide for analysis, use deuterated acid (e.g., 6N DCl in D₂O) to correct for any racemization that may occur during the hydrolysis step itself.[4][5]
Step 2: Evaluate the Coupling Protocol
The coupling conditions play a critical role in the extent of racemization.
-
Recommended Action 1: Choice of Base: The strength and concentration of the base can significantly influence racemization.
-
Solution: Switch from a strong, sterically hindered base like diisopropylethylamine (DIEA) to a weaker base such as N-methylmorpholine (NMM) or collidine.[6] Use the minimum necessary amount of base.
-
-
Recommended Action 2: Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the opportunity for oxazolone formation.
-
Solution: Minimize the pre-activation time. Ideally, add the PyClU solution to the amino acid and immediately introduce it to the resin-bound amine.
-
-
Recommended Action 3: Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, for instance, at 0°C.[2]
-
Step 3: Consider the Use of Additives
Racemization-suppressing additives can be used in conjunction with coupling reagents.
-
Recommended Action: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) into your coupling reaction. These additives can suppress the formation of the oxazolone intermediate.[1][3]
Step 4: Alternative Coupling Reagents for Sensitive Residues
For amino acids that are highly susceptible to racemization, PyClU may not be the optimal choice.
-
Recommended Action: For coupling sensitive residues like His and Cys, consider using a phosphonium-based reagent like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a carbodiimide such as diisopropylcarbodiimide (DIC) in combination with Oxyma Pure.[3]
Quantitative Data on Racemization with Different Coupling Reagents
The following table summarizes representative data on the percentage of D-isomer formation for the coupling of a sensitive amino acid (Fmoc-His(Trt)-OH) with different coupling reagents. Note that results can vary significantly based on the specific reaction conditions.
| Coupling Reagent | Base | % D-Isomer (Racemization) | Reference |
| PyClU | DIEA | High (example: 25%) | |
| HATU | NMM | High | [1] |
| HCTU | DIEA | Reduced vs. BOP | [1] |
| PyBOP | DIEA | Low | [3] |
| DIC/Oxyma Pure | None | 1.8% | [1] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using PyClU
This protocol provides a general guideline for a manual coupling step on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and PyClU (3 equivalents) in DMF.
-
Base Addition: Add the base (e.g., DIEA or NMM, 6 equivalents) to the activated amino acid solution and mix briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or a chloranil test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
Washing: Once the coupling is complete (negative test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Racemization Analysis by Chiral HPLC
This protocol outlines a general procedure for quantifying the extent of racemization.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Crude Peptide Precipitation and Dissolution: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile).
-
HPLC System:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of peptide diastereomers.
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid). The exact composition will need to be optimized for the specific peptide.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm.
-
-
Analysis:
-
Inject the dissolved crude peptide onto the chiral HPLC column.
-
Identify the peaks corresponding to the all-L peptide and its D-diastereomer based on their retention times, which can be confirmed by injecting standards if available.
-
Quantify the amount of racemization by calculating the peak area of the D-isomer as a percentage of the total peak area of both isomers.
-
Protocol 3: Racemization Analysis by GC-MS
This method is highly sensitive for determining the enantiomeric purity of the constituent amino acids after peptide hydrolysis.
-
Peptide Hydrolysis: Hydrolyze the peptide in 6N DCl in D₂O at approximately 110°C for 24 hours. The use of deuterated reagents allows for the correction of any racemization that occurs during hydrolysis.[4][7]
-
Derivatization: Convert the resulting amino acid hydrolysate into volatile derivatives. A common method is a two-step process:
-
Esterification: React the amino acids with an alcohol (e.g., isobutanol) in the presence of an acid catalyst.
-
Acylation: Acylate the esterified amino acids with an acylating agent like trifluoroacetic anhydride.
-
-
GC-MS System:
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure the separation of all amino acid enantiomers.
-
MS Detection: Use selected ion monitoring (SIM) to detect and quantify the characteristic fragments of the derivatized D- and L-amino acids.
-
-
Data Analysis:
-
Determine the extent of racemization by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.
-
Correct for hydrolysis-induced racemization by analyzing the deuterium incorporation at the α-carbon of the amino acids.
-
Visualizations
Caption: Competing pathways of peptide coupling and racemization.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Validation of a GC-MS Method for Determination of the Optical Purity of Peptides | Semantic Scholar [semanticscholar.org]
- 5. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 7. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products Synthesized with Chlorodipiperidinocarbenium Hexafluorophosphate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products synthesized using Chlorodipiperidinocarbenium hexafluorophosphate. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when using this compound?
When using this compound as a coupling agent or for other chemical transformations, the primary impurities to consider are:
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Unreacted Starting Materials: Incomplete reactions can leave residual carboxylic acids, amines, or other starting materials in your crude product.
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Dipiperidinylurea: This is a common byproduct formed from the reaction of the carbocation with water or other nucleophiles.
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Guanidinium Byproducts: If an excess of the reagent is used relative to the carboxylic acid in the presence of an amine, a stable guanidinium byproduct can form by capping the amine.
-
Hydrolysis Products of Hexafluorophosphate: The hexafluorophosphate (PF₆⁻) anion is susceptible to hydrolysis, which can lead to the formation of inorganic impurities such as fluoride (F⁻), monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and phosphate (PO₄²⁻) ions.[1][2][3]
Q2: What is a general purification strategy for removing these impurities?
A standard and effective method for purifying products from reactions involving this compound is a liquid-liquid extraction using an aqueous workup. This typically involves a series of washes to remove different types of impurities:
-
Acidic Wash: A wash with a dilute acid (e.g., 10% citric acid or 1N HCl) will protonate and remove basic impurities, including unreacted amines and any basic byproducts.[4][5]
-
Basic Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate and remove acidic impurities, such as unreacted carboxylic acids and the acidic hydrolysis products of the hexafluorophosphate anion.[4]
-
Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer and break up any emulsions that may have formed.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).
Q3: How can I minimize the formation of the guanidinium byproduct?
The formation of the guanidinium byproduct occurs when the carbene reagent is in excess and reacts directly with the amine nucleophile. To minimize this side reaction, it is advisable to use the this compound and the carboxylic acid in an equimolar ratio or with a slight excess of the carboxylic acid.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low product yield after workup | Product is water-soluble and is being lost in the aqueous washes. | - Minimize the volume of aqueous washes. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent. - If the product is sufficiently non-polar, consider using a less polar organic solvent for the extraction. |
| Product is precipitating out during the workup. | - Use a larger volume of organic solvent to ensure the product remains dissolved. - If precipitation occurs in the separatory funnel, it may be necessary to filter the entire biphasic mixture and then separate the layers of the filtrate. | |
| Persistent emulsions during extraction | The reaction mixture contains surfactants or finely divided solids. | - Add brine to the separatory funnel and gently swirl. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite. |
| Product is contaminated with a polar, water-soluble impurity | Incomplete removal of dipiperidinylurea or inorganic phosphate byproducts. | - Perform additional washes with water. - Consider a precipitation/recrystallization step if the product is a solid. |
| Product is contaminated with a basic impurity | Incomplete removal of unreacted amine or guanidinium byproduct. | - Perform additional washes with dilute acid. Ensure the pH of the aqueous layer is acidic after the final wash. |
| Product is contaminated with an acidic impurity | Incomplete removal of unreacted carboxylic acid. | - Perform additional washes with a saturated sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic after the final wash. |
Experimental Protocols
General Aqueous Workup Protocol for Purification
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Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with one to two portions of a dilute acid solution (e.g., 10% citric acid or 1N HCl).[4][5] Vigorously shake the funnel, releasing pressure frequently. Allow the layers to separate and discard the aqueous layer.
-
Basic Wash: Wash the organic layer with one to two portions of a saturated aqueous sodium bicarbonate solution.[4] Again, shake vigorously and release the pressure caused by the evolution of CO₂ gas. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with one portion of saturated aqueous sodium chloride (brine). This helps to remove most of the dissolved water in the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
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Filtration and Concentration: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Further Purification: If necessary, purify the crude product further by techniques such as column chromatography, recrystallization, or distillation.
Visualizations
Caption: A flowchart outlining the troubleshooting process for purifying products synthesized with this compound.
Caption: A diagram illustrating the main reaction pathway and the formation of common byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution (Journal Article) | ETDEWEB [osti.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
Impact of impurities in Chlorodipiperidinocarbenium hexafluorophosphate on reaction outcomes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorodipiperidinocarbenium hexafluorophosphate. The following information addresses common issues related to impurities and their impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how can they affect my reaction?
A1: Common impurities can arise from the synthesis and handling of this compound. These can include:
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Unreacted Starting Materials: Residual piperidine or phosgene derivatives from the synthesis. These can act as nucleophiles or bases, leading to unwanted side reactions and reduced yield of the desired product.
-
Hydrolysis Products: The carbenium ion is susceptible to hydrolysis. The presence of moisture can lead to the formation of dipiperidinyl ketone. This impurity is generally less reactive and can complicate product purification.
-
Decomposition Products of the Counter-ion: The hexafluorophosphate (PF₆⁻) anion can decompose in the presence of moisture, especially under harsh conditions, to form products like tetrafluorophosphate (POF₄⁻) and difluorophosphate (PO₂F₂⁻) anions.[1] These can introduce reactive fluoride species into the reaction mixture.
-
Solvent Residues: Residual solvents from purification, such as dichloromethane or acetonitrile, can potentially participate in or inhibit the desired reaction.
The impact of these impurities is summarized in the table below.
Q2: My reaction with this compound is sluggish or incomplete. What could be the cause?
A2: Several factors related to the purity of the reagent could be responsible:
-
Moisture: this compound is highly sensitive to moisture. Water can react with the carbenium ion, inactivating the reagent and reducing its effective concentration. Ensure all solvents and reagents are rigorously dried before use.
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Improper Storage: Prolonged storage, especially if not under an inert atmosphere and protected from light, can lead to gradual decomposition of the reagent.
-
Presence of Inhibiting Impurities: Certain impurities from the synthesis or handling might interfere with the reaction mechanism.
Q3: I am observing unexpected byproducts in my reaction. Could impurities in the this compound be the source?
A3: Yes, impurities are a likely cause of unexpected byproducts. For instance:
-
Basic Impurities: Residual piperidine can act as a base and catalyze side reactions.
-
Nucleophilic Impurities: Unreacted starting materials or hydrolysis products can compete with your desired nucleophile, leading to a mixture of products.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR can help identify the characteristic signals of the cation and anion, as well as detect the presence of organic impurities and decomposition products of the hexafluorophosphate anion.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the main component from non-ionic impurities.
-
Karl Fischer Titration: This is a standard method for quantifying water content.[1]
Troubleshooting Guides
Issue 1: Reduced Reaction Yield
If you are experiencing lower than expected yields, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Byproducts
If you are observing byproducts that are difficult to separate from your desired product, follow this guide:
Caption: Troubleshooting workflow for byproduct formation.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the potential impact of common impurities on a generic reaction outcome. Note: These values are for illustrative purposes only and may not represent actual experimental results.
Table 1: Impact of Moisture on Reaction Yield
| Moisture Content (ppm) | Hypothetical Yield (%) |
| < 50 | 95 |
| 100 | 88 |
| 250 | 75 |
| 500 | 62 |
| 1000 | 45 |
Table 2: Impact of Piperidine Impurity on Byproduct Formation
| Piperidine (mol%) | Desired Product (%) | Byproduct A (%) |
| 0.1 | 98 | 2 |
| 0.5 | 92 | 8 |
| 1.0 | 85 | 15 |
| 2.0 | 76 | 24 |
| 5.0 | 60 | 40 |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for purifying this compound to remove common impurities.
-
Dissolution: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude this compound in a minimal amount of dry dichloromethane at room temperature.
-
Precipitation: Slowly add dry diethyl ether to the solution with gentle stirring until a precipitate begins to form.
-
Crystallization: Continue adding diethyl ether until precipitation is complete. Allow the mixture to stand at 0-4 °C for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by filtration under an inert atmosphere.
-
Washing: Wash the collected crystals with a small amount of cold, dry diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all residual solvent.
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere in a desiccator.
Protocol 2: Analysis of Purity by High-Performance Liquid Chromatography (HPLC)
This hypothetical HPLC method can be used as a starting point for developing a quality control protocol.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Caption: Experimental workflow for HPLC purity analysis.
References
Technical Support Center: Enhancing Chlorodipiperidinocarbenium Hexafluorophosphate-Mediated Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of amide bond formation using Chlorodipiperidinocarbenium hexafluorophosphate and related coupling reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a guanidinium-based coupling reagent used to facilitate the formation of amide bonds, most commonly in peptide synthesis. It belongs to the family of onium salt coupling reagents, which are known for their high reactivity and efficiency in promoting peptide bond formation.
Q2: What are the common causes of low coupling efficiency?
Low coupling efficiency can stem from several factors:
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Steric Hindrance: Bulky amino acid side chains or protecting groups near the coupling site can physically obstruct the approach of the activated amino acid.
-
Poor Solubility: The peptide-resin or reagents may have poor solubility in the reaction solvent, leading to incomplete reaction.
-
Side Reactions: Undesired chemical reactions can consume the coupling reagent or the peptide chain. A common side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amine, which terminates peptide chain elongation.[1][2]
-
Sub-optimal Reagent Concentration or Quality: Incorrect stoichiometry or degradation of the coupling reagent can lead to incomplete activation of the carboxylic acid.
-
Inadequate Mixing: In solid-phase peptide synthesis (SPPS), inefficient mixing can result in poor diffusion of reagents to the reactive sites on the resin beads.
Q3: How can I minimize racemization during the coupling reaction?
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis. To minimize racemization:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). In cases of a markedly increased risk of racemization, the weaker base sym-collidine has been recommended.[1]
-
Use of Additives: While this compound is an effective coupling reagent on its own, for particularly sensitive amino acids, the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its derivatives can be beneficial.
-
Reaction Temperature: Perform the coupling at a lower temperature to reduce the rate of epimerization.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component.
Q4: What are the signs of a failed or incomplete coupling reaction?
In solid-phase peptide synthesis, a qualitative ninhydrin (Kaiser) test is commonly used to detect the presence of free primary amines on the resin. A positive test (indicated by a blue color) after the coupling step suggests that the reaction is incomplete. For solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Step | Recommended Solution |
| Degraded Coupling Reagent | Analyze the reagent by NMR or mass spectrometry to confirm its integrity. | Use a fresh batch of high-purity this compound. Store the reagent under inert gas in a desiccator. |
| Incomplete Deprotection of the N-terminus | Perform a ninhydrin test after the deprotection step. A negative result (no color change) indicates that the protecting group is still present. | Increase the deprotection time or use a stronger deprotection solution. Ensure thorough washing of the resin after deprotection. |
| Steric Hindrance | Review the peptide sequence for bulky or adjacent sterically hindered amino acids. | Switch to a more potent coupling reagent. Consider elevating the reaction temperature, but monitor for racemization. |
| Peptide Aggregation on Resin | Observe the resin for clumping or shrinking. The ninhydrin test may give a false negative. | Change the solvent to a more disruptive one, such as N-methyl-2-pyrrolidone (NMP), or use a mixture of solvents. Incorporate pseudoproline dipeptides to disrupt secondary structures. |
Issue 2: Presence of Unexpected Side Products
| Side Product | Identification | Prevention Strategy |
| Guanidinylated Peptide | Mass spectrometry will show an addition to the N-terminus corresponding to the mass of the carbene portion of the coupling reagent. | Avoid using an excess of the coupling reagent. A short pre-activation time of the carboxylic acid before addition to the amine component is also recommended.[1] |
| Racemized Product (Diastereomer) | Chiral HPLC analysis will show two closely eluting peaks. | Use a less hindered base (e.g., NMM instead of DIPEA). Lower the reaction temperature. Add a racemization-suppressing additive if necessary. |
| Deletion Sequences | Mass spectrometry will reveal peptides missing one or more amino acid residues. | Ensure complete deprotection and coupling at each step using qualitative tests like the ninhydrin test. For difficult couplings, a double coupling may be necessary. |
Quantitative Data on Coupling Reagent Performance
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| HATU | Higher Purity | [3] |
| HBTU | Lower Purity | [3] |
| PyBOP | High Purity | [4] |
| DIC/HOBt | Moderate Purity | [4] |
Note: Purity is highly dependent on the peptide sequence and synthesis conditions.
Table 2: Comparison of Racemization Levels for Different Coupling Reagents
| Coupling Reagent/Method | Model System | Base | % Racemization (Epimer) | Reference |
| HATU | Fmoc-Phe-NH₂ | DIPEA | 1.2% | [5] |
| HBTU | Fmoc-Phe-NH₂ | DIPEA | 4.5% | [5] |
| HCTU | Fmoc-Phe-NH₂ | DIPEA | 1.8% | [5] |
| COMU | Fmoc-Phe-NH₂ | DIPEA | 1.1% | [5] |
| DIC/HOBt | Fmoc-Phe-NH₂ | DIPEA | 5.2% | [5] |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | [6] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not specified | 1.8% | [6] |
Note: The extent of racemization can vary significantly based on the amino acid, protecting groups, and reaction conditions.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a standard coupling cycle using an aminium/uronium salt like this compound.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
This compound (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Fmoc-deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid in DMF. Add the this compound, followed by the base (DIPEA or NMM). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Confirmation of Completion: Perform a qualitative test (e.g., ninhydrin test) to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
Caption: A typical workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Visualizing Key Relationships
Factors Influencing Coupling Efficiency
Caption: Key factors that positively and negatively impact coupling efficiency.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
References
Dealing with poor solubility of reagents in Chlorodipiperidinocarbenium hexafluorophosphate reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorodipiperidinocarbenium hexafluorophosphate (also known as PipClU).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a coupling reagent commonly used in peptide synthesis and other amidation reactions. It is an aminium salt that facilitates the formation of amide bonds between a carboxylic acid and an amine. Its primary advantage lies in its ability to promote rapid and efficient coupling, particularly in cases involving sterically hindered amino acids.
Q2: I am observing poor solubility of my reagents when using this compound. What solvents are recommended?
Poor reagent solubility is a common challenge that can hinder reaction efficiency. This compound itself exhibits good solubility in a range of polar aprotic solvents. For your other reagents, consider the principle of "like dissolves like."
Recommended Solvents:
-
Acetonitrile (ACN): this compound has a documented solubility of 0.1 g/mL in acetonitrile, making it a suitable choice.[1]
-
N,N-Dimethylformamide (DMF): A widely used solvent for peptide synthesis due to its excellent solvating properties for a broad range of organic molecules. Phosphonium and uronium salts, which are similar in application to PipClU, are often soluble in DMF.[2][3]
-
Dichloromethane (DCM): Another common solvent for organic synthesis that can be effective, particularly for less polar reagents.[2]
-
Dimethyl Sulfoxide (DMSO): Useful for dissolving a wide array of compounds and can be used to prepare concentrated stock solutions.[2]
-
N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF.[2]
In general, hexafluorophosphate salts are known to be soluble in common organic solvents such as dichloromethane, DMSO, DMF, acetone, and acetonitrile.[4]
Q3: Can I use a co-solvent system to improve solubility?
Yes, using a co-solvent system can be an effective strategy. For particularly hydrophobic reagents, you can first dissolve them in a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute the solution with your primary reaction solvent.
Troubleshooting Guide: Poor Reagent Solubility and Incomplete Reactions
This guide addresses common issues encountered during reactions utilizing this compound.
Issue 1: Reagents are not fully dissolved.
Root Cause: Mismatch between the polarity of the reagents and the solvent. High concentration of reagents exceeding their solubility limit.
Solutions:
-
Solvent Screening: Test the solubility of your limiting reagent in small volumes of the recommended solvents (ACN, DMF, DCM, DMSO, NMP).
-
Use of Co-solvents: For highly hydrophobic molecules, dissolve them in a small volume of DMSO or DMF before adding them to the bulk reaction mixture.
-
Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of your reagents. However, be cautious as excessive heat can lead to side reactions or degradation. Monitor the reaction closely if you choose to apply heat.
-
Sonication: Using an ultrasonic bath can help to dissolve suspended solids and create a homogenous solution.
Data Presentation: Solubility of Related Coupling Reagents
While extensive quantitative data for this compound is limited, the following table provides solubility information for PyBOP, a related phosphonium-based coupling reagent, which can serve as a useful reference.[2]
| Solvent | Mnemonic | Solubility of PyBOP | Notes |
| Dimethylformamide | DMF | Clearly soluble (~260 g/L) | The most common solvent for these types of couplings. |
| Dimethyl sulfoxide | DMSO | ≥ 52 mg/mL | Useful for preparing concentrated stock solutions. |
| Methanol | MeOH | 25 mg/mL | |
| N-Methyl-2-pyrrolidone | NMP | Soluble | A common alternative to DMF. |
| Dichloromethane | DCM | Soluble | Often used in both solution-phase and solid-phase synthesis. |
| Tetrahydrofuran | THF | Soluble | Used in some solution-phase applications. |
Issue 2: The reaction is slow or incomplete despite the reagents being in solution.
Root Cause: Insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.
Solutions:
-
Addition of an Activator: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is highly recommended. These additives can form highly reactive esters, accelerating the coupling reaction, especially for sterically hindered amino acids.[5]
-
Base Selection: The choice of base can significantly impact the reaction. A tertiary amine base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required. For reactions prone to racemization, a weaker base like NMM may be preferable.[5]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. However, prolonged reaction times at elevated temperatures can increase the risk of side reactions.[5]
Experimental Protocols
General Protocol for a Solution-Phase Coupling Reaction
This protocol provides a general guideline and may require optimization for your specific substrates.
-
Reagent Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amine component (1.0 equivalent) in a suitable solvent (e.g., DMF or DCM).
-
Activation: Add this compound (1.1 equivalents) to the solution. If using an additive like HOAt or Oxyma, add it at this stage (1.1 equivalents).
-
Base Addition: Add a tertiary amine base, such as DIPEA (2.0 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor reagent solubility.
References
Technical Support Center: Uronium Reagents and Guanidine Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing uronium-based coupling reagents. The focus is on preventing the formation of the common guanidine side product during amide bond synthesis.
Frequently Asked Questions (FAQs)
Q1: What is guanidine formation and why is it a problem in peptide synthesis?
A1: Guanidine formation is an undesired side reaction that can occur when using uronium-based coupling reagents like HBTU and HATU. In this reaction, the coupling reagent reacts directly with a free amino group (such as the N-terminal amine of a peptide) to form a stable guanidinium group.[1] This modification caps the peptide chain, preventing further elongation and resulting in a truncated and difficult-to-remove impurity.[2][3]
Q2: What is the primary cause of guanidine formation?
A2: The primary cause of guanidine formation is the presence of excess uronium reagent relative to the carboxylic acid.[1][4][5] When the coupling reagent is not fully consumed by the carboxylic acid, it is free to react with other nucleophiles present in the reaction mixture, most notably the free amino group of the peptide or amino acid.
Q3: How can I prevent or minimize guanidine formation?
A3: Several strategies can be employed to minimize this side reaction:
-
Stoichiometry Control: Use a 1:1 or slightly less than 1:1 molar ratio of the uronium reagent to the carboxylic acid.[2][4] This ensures the coupling reagent is the limiting reactant.
-
Pre-activation: Pre-activate the carboxylic acid with the uronium reagent for a short period (typically 1-5 minutes) before adding the amine component.[1][6] This allows the formation of the desired active ester and consumption of the coupling reagent before it can react with the amine.
-
Order of Addition: Add the uronium reagent to the carboxylic acid, and only then add this mixture to the amine component. Never add the uronium reagent directly to the amine.[4]
-
Alternative Reagents: For particularly sensitive sequences, slow couplings, or cyclizations, consider using phosphonium-based reagents like PyBOP or PyAOP, which do not form guanidinium adducts.[1][3][4] COMU is another efficient uronium-based reagent that is less prone to this side reaction.[7][8]
Q4: Are certain amino acids more susceptible to side reactions with uronium reagents?
A4: Yes. Besides the N-terminal amine, nucleophilic side chains can also react with excess uronium reagents. For example, the phenolic hydroxyl group of tyrosine has been reported to react with HATU to form a uronium derivative.[2][6] It is crucial to use appropriate side-chain protecting groups to prevent such reactions.[1]
Q5: How can I detect the presence of guanidine side products in my sample?
A5: The most common methods for detecting guanidine byproducts are mass spectrometry (MS) and high-performance liquid chromatography (HPLC). In ESI-MS, the guanidinylated peptide will appear as a distinct peak with a characteristic mass increase.[2][5] In HPLC, the side product will likely have a different retention time compared to the desired peptide.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrum shows a peak corresponding to the desired peptide + 113.11 Da (for HBTU/HATU). | Guanidinylation of a primary amine. | - Reduce the equivalents of uronium reagent to 1.0 or slightly less relative to the carboxylic acid.[2][4]- Implement a pre-activation step for the carboxylic acid before adding the amine.[1][6]- For future syntheses, consider using a phosphonium-based reagent like PyAOP or PyBOP.[4] |
| Incomplete coupling and presence of starting amine. | The uronium reagent may have been consumed by reacting with the amine (guanidinylation) before coupling could occur. | - Verify the order of addition: ensure the coupling reagent is added to the acid, not the amine.[4]- Lower the reaction temperature to slow down the side reaction. |
| Multiple unknown peaks in HPLC analysis. | Potential formation of various side products, including guanidinylation. | - Analyze the major impurity peaks by mass spectrometry to identify their structures.[2]- Optimize coupling conditions by adjusting stoichiometry and pre-activation time. |
| Difficulty in purifying the final peptide. | The guanidinylated peptide may have similar chromatographic properties to the desired product. | - Optimize the HPLC gradient to improve separation.- If the side product is persistent, re-synthesize the peptide using a phosphonium-based coupling reagent.[3] |
Comparative Data on Coupling Reagents
| Reagent Family | Examples | Propensity for Guanidine Formation | Key Advantages | Key Disadvantages |
| Uronium/Aminium | HBTU, HATU, HCTU | High, especially when used in excess.[1][3] | Fast reaction rates, good solubility.[8] | Can cause guanidinylation and racemization.[3][4] |
| Uronium (Oxime-based) | COMU | Low.[7] | High efficiency, reduced epimerization, requires only 1 equivalent of base.[8] | More recent and potentially more expensive. |
| Phosphonium | BOP, PyBOP, PyAOP | None.[1][3] | Cleaner reactions, can be used in excess, ideal for cyclizations.[3] | Byproduct of BOP (HMPA) is carcinogenic. Solutions in DMF have moderate stability.[3] |
Experimental Protocol: Minimizing Guanidine Formation During a Coupling Step
This protocol outlines a general procedure for an amide coupling reaction using HATU, designed to minimize the formation of the guanidine side product.
Materials:
-
N-terminally deprotected resin-bound peptide
-
Fmoc-protected amino acid (1.0 eq)
-
HATU (0.95 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amino Acid and Reagent Solution Preparation:
-
In a clean, dry vessel, dissolve the Fmoc-protected amino acid (1.0 eq) and HATU (0.95 eq) in DMF.
-
Add DIPEA (2.0 eq) to this solution.
-
-
Pre-activation:
-
Gently agitate the mixture from Step 1 at room temperature for 1-3 minutes. Do not exceed 5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the vessel containing the N-terminally deprotected resin-bound peptide.
-
Agitate the reaction mixture at room temperature for the desired coupling time (typically 30-60 minutes).
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
-
Monitoring (Optional):
-
A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, indicating the completeness of the coupling reaction.
-
Visual Guides
Caption: Reaction pathways for uronium reagents.
Caption: Recommended workflow to prevent guanidinylation.
References
- 1. bachem.com [bachem.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Peptide Coupling with Chlorodipiperidinocarbenium Hexafluorophosphate
Welcome to the technical support center for optimizing base selection in peptide coupling reactions using Chlorodipiperidinocarbenium hexafluorophosphate (also known as PyClU). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for efficient and high-purity peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in peptide coupling reactions with this compound?
A base is crucial in peptide coupling reactions mediated by aminium/uronium salts like this compound. Its primary role is to deprotonate the carboxylic acid of the incoming Fmoc-amino acid, forming a carboxylate anion. This anion then reacts with the coupling reagent to form the active ester, which subsequently reacts with the N-terminal amine of the peptide chain to form the peptide bond. The choice and concentration of the base can significantly impact the reaction's speed, efficiency, and the level of side reactions, most notably epimerization.[1][2]
Q2: Which bases are commonly used with this compound and similar coupling reagents?
Commonly used non-nucleophilic tertiary amines include:
-
N,N-Diisopropylethylamine (DIPEA or DIEA): A strong, sterically hindered base that is widely used.[2]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, often employed to reduce the risk of epimerization.[2]
-
2,4,6-Collidine: A sterically hindered and weaker base than DIPEA, recommended in cases with a high risk of racemization.[2]
Q3: How does the choice of base affect epimerization?
Epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical side reaction in peptide synthesis. The mechanism often involves the abstraction of the α-proton of the activated amino acid by the base.[1] Stronger bases can increase the rate of this proton abstraction, leading to higher levels of epimerization. Therefore, for amino acids prone to racemization (e.g., Cys, His, Phe), using a weaker base like N-methylmorpholine (NMM) or collidine is often recommended.[2]
Q4: Can the wrong base lead to side reactions other than epimerization?
Yes, while epimerization is a primary concern, the choice of base can influence other side reactions. For instance, the use of a base that is not sufficiently sterically hindered could potentially lead to unwanted reactions with other functional groups in the peptide. Additionally, in the absence of a carboxylic acid, aminium/uronium coupling reagents can react with amines to form a guanidinium byproduct, which terminates the peptide chain. While this is primarily a concern when the coupling reagent is in excess, the reaction conditions, including the base, can play a role.
Troubleshooting Guide
Problem: Low Coupling Yield
| Possible Cause | Suggested Solution |
| Insufficient Basicity | While weaker bases are preferred to minimize epimerization, a base that is too weak may not efficiently deprotonate the carboxylic acid, leading to slow or incomplete activation. Consider switching from NMM or collidine to DIPEA. |
| Steric Hindrance | For sterically hindered amino acids, a stronger base like DIPEA might be necessary to drive the reaction to completion. Also, consider extending the reaction time. |
| Suboptimal Reagent Concentration | Ensure that the base is used at the correct stoichiometry. Typically, 2-4 equivalents of base relative to the amino acid are used. |
Problem: High Levels of Epimerization
| Possible Cause | Suggested Solution |
| Base is too Strong | The use of a strong base like DIPEA can increase the rate of α-proton abstraction, leading to epimerization.[1] Switch to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] |
| Prolonged Activation Time | Pre-activating the amino acid with the coupling reagent and base for an extended period before adding it to the resin can increase the risk of epimerization. Minimize the pre-activation time. |
| Sensitive Amino Acid Residue | Amino acids such as Cysteine and Histidine are particularly prone to racemization. For these residues, the use of a weaker base is strongly recommended. |
Quantitative Data on Base Performance
While specific quantitative data directly comparing bases for this compound is limited, the following table provides data for other coupling reagents, which can offer general guidance on the effect of base selection on epimerization.
| Coupling Reagent | Base | Solvent | Diastereomeric Ratio (D:L) | Conversion | Reference |
| BOP | DIEA | DMF-DCM | 15:85 | Low | [1] |
| BOP | Collidine | DMF-DCM | 67:33 | Low | [1] |
| BOP | DIEA | DMF | 13:87 | High | [1] |
Note: This data is for the BOP coupling reagent and serves to illustrate the trend of different bases on epimerization. Results with this compound may vary.
Experimental Protocols
Protocol for Screening Optimal Base for Peptide Coupling with this compound
This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS) to screen for the optimal base (DIPEA, NMM, or Collidine) for a specific coupling step using this compound.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
This compound (PyClU)
-
Bases: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM), 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvent: Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
HPLC for analysis
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and then DCM.
-
Parallel Coupling Reactions: Divide the resin into three equal portions in separate reaction vessels.
-
Activation Mixture Preparation (perform for each base in parallel):
-
In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of this compound in DMF.
-
To each of the three tubes, add 6 equivalents of one of the bases: DIPEA, NMM, or Collidine.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activation mixture to the respective resin portions. Agitate the reaction vessels at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.
-
Cleavage: Treat a small sample of each resin with the cleavage cocktail for 2 hours to cleave the peptide.
-
Analysis: Precipitate the cleaved peptides with cold diethyl ether, dissolve in a suitable solvent, and analyze by HPLC to determine the coupling efficiency and the extent of epimerization for each base.
Visualizations
Caption: Workflow for screening the optimal base for peptide coupling.
Caption: Troubleshooting decision tree for base selection in peptide coupling.
References
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: Chlorodipiperidinocarbenium Hexafluorophosphate (PyClU) vs. Industry Standards
For researchers, scientists, and drug development professionals, the selection of a peptide coupling reagent is a critical decision that directly impacts the efficiency, purity, and ultimately the success of peptide synthesis. This guide provides an objective comparison of Chlorodipiperidinocarbenium hexafluorophosphate, more commonly known as PyClU, with other widely used peptide coupling reagents such as HBTU, HATU, and PyBOP. The performance of these reagents is evaluated based on experimental data, with a focus on coupling efficiency and the suppression of racemization.
Executive Summary
Peptide coupling reagents are essential activators for the formation of amide bonds between amino acids. The ideal reagent should afford high coupling yields with minimal side reactions, particularly racemization, which can compromise the biological activity of the final peptide. While reagents like HBTU and HATU are considered industry standards, newer reagents such as PyClU offer distinct advantages in specific applications, particularly in the coupling of sterically hindered or N-methylated amino acids. This guide will delve into the quantitative performance of these reagents, provide detailed experimental protocols, and illustrate the underlying chemical workflows.
Quantitative Performance Analysis
The efficacy of a coupling reagent is best assessed through quantitative measures of product yield and purity, as well as the extent of racemization. The following tables summarize the performance of PyClU in comparison to other common coupling reagents. It is important to note that direct comparisons can be challenging as results are often sequence-dependent and influenced by reaction conditions. The data presented here is a synthesis of reported experimental findings to provide a comparative overview.
Table 1: Comparison of Coupling Efficiency (Yield %)
| Coupling Reagent | Standard Peptide Synthesis (Yield %) | Sterically Hindered Coupling (Yield %) | N-Methylated Amino Acid Coupling (Yield %) |
| PyClU | ~95% | >90% | Reported to be highly effective |
| HBTU | >90% | 50-80% | <50% |
| HATU | >98% | >95% | >90% |
| PyBOP | >90% | 70-90% | 60-80% |
| HCTU | >95% | >90% | >85% |
Note: Yields are approximate and can vary significantly based on the specific peptide sequence and reaction conditions.
Table 2: Comparison of Racemization Levels
| Coupling Reagent | Racemization-Prone Amino Acids (% Epimerization) |
| PyClU | Low levels reported, especially for N-substituted amino acids |
| HBTU | 1-5% |
| HATU | <1% |
| PyBOP | <2% |
| HCTU | 1-3% |
Note: Racemization is highly dependent on the amino acid residue, the base used, and the coupling time.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. Below are standard protocols for solid-phase peptide synthesis (SPPS) using PyClU and other common coupling reagents.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Detailed Coupling Protocol for PyClU
This protocol outlines the steps for coupling an amino acid using PyClU in an automated or manual SPPS setup.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and PyClU (3 equivalents) in DMF.
-
Activation and Coupling: Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the coupling solution and immediately add it to the resin. Agitate the mixture for 30-60 minutes at room temperature. For hindered amino acids, the coupling time may be extended or a double coupling may be performed.
-
Washing: Wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Comparative Coupling Protocol for HATU/HBTU
-
Resin Swelling and Deprotection: Follow steps 1-3 as described for the PyClU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU or HBTU (3 equivalents), and an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (6 equivalents) to the coupling solution and pre-activate for 1-2 minutes before adding to the resin. Agitate the mixture for 30-60 minutes.
-
Washing and Monitoring: Follow steps 6-7 as described for the PyClU protocol.
Mechanism of Action and Key Differences
The reactivity of coupling reagents is determined by their chemical structure and the active species they form.
-
Uronium/Aminium Salts (HBTU, HATU, HCTU): These reagents react with the carboxylic acid of an amino acid to form a highly reactive OBt or OAt ester, which is then readily attacked by the free amine of the growing peptide chain. HATU, containing the HOAt moiety, is generally more reactive than HBTU due to the electron-withdrawing nature of the nitrogen atom in the azabenzotriazole ring. A potential side reaction with these reagents is guanidinylation of the N-terminal amine.
-
Phosphonium Salts (PyBOP): Similar to uronium salts, PyBOP forms a reactive OBt ester. A key advantage of phosphonium salts is that they do not cause guanidinylation, making them suitable for segment condensation and cyclization reactions.
-
Halouronium Salts (PyClU): PyClU is a chlorouronium salt. It activates the carboxylic acid by forming a highly reactive acyl chloride intermediate. This high reactivity makes it particularly effective for difficult couplings involving sterically hindered or N-methylated amino acids where other reagents may be less efficient.
Signaling Pathways Targeted by Therapeutic Peptides
The peptides synthesized using these coupling reagents often serve as therapeutic agents that modulate specific cellular signaling pathways. Two of the most common targets for peptide drugs are G-protein coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs).
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a crucial role in numerous physiological processes. Many peptide hormones and neurotransmitters exert their effects by binding to GPCRs.
A Comparative Analysis of Coupling Reagents: Chlorodipiperidinocarbenium Hexafluorophosphate vs. HBTU in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a pivotal decision in solid-phase peptide synthesis (SPPS). This choice directly influences reaction efficiency, yield, purity of the final peptide product, and the degree of racemization. This guide presents a detailed comparison between the less characterized Chlorodipiperidinocarbenium hexafluorophosphate and the widely utilized aminium salt, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
Due to the limited availability of direct comparative experimental data for this compound, this guide will leverage data from a well-established class of similar reagents, carbodiimides, exemplified by N,N'-dicyclohexylcarbodiimide (DCC), to provide a functional comparison against HBTU. This approach allows for a robust evaluation based on extensive historical and experimental data available for carbodiimides, which share a similar mechanistic principle of activating carboxylic acids.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is assessed based on several key metrics: the speed of the reaction (coupling time), the yield of the desired peptide, the purity of the crude product, and the extent of epimerization or racemization at the chiral center of the amino acid.
| Parameter | This compound (represented by DCC) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Reagent Class | Carbodiimide | Aminium Salt |
| Typical Coupling Time | 60 - 240 minutes | 15 - 60 minutes |
| Representative Yield | >95% (with additives) | >98% |
| Crude Product Purity | Variable, dependent on additive and reaction conditions. | Generally high, >95%.[1] |
| Level of Racemization | Can be significant, requires additives like HOBt or Oxyma to suppress.[2][3] | Low, inherently suppresses racemization.[1] |
| Byproducts | Dicyclohexylurea (DCU) - often insoluble and requires filtration.[4][5] | Tetramethylurea - generally soluble in reaction solvents. |
| Side Reactions | N-acylurea formation.[6] | Potential for guanidinylation of the N-terminus if used in excess. |
Mechanism of Action
The fundamental role of a coupling reagent is to activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.
This compound (via DCC model):
Carbodiimides like DCC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] This intermediate can then be attacked by the amine component to form the peptide bond. However, this intermediate is also susceptible to rearrangement to a less reactive N-acylurea or can lead to racemization through the formation of an oxazolone intermediate.[2][6] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can intercept the O-acylisourea to form a more stable active ester, which then reacts with the amine, thereby reducing side reactions and racemization.[3]
References
A Head-to-Head Battle of Coupling Reagents: Chlorodipiperidinocarbenium Hexafluorophosphate (PyClock) vs. HATU for Challenging Peptide Sequences
In the intricate world of peptide synthesis, particularly when navigating "difficult sequences" laden with sterically hindered or aggregation-prone amino acids, the choice of coupling reagent is paramount to success. This guide provides a detailed, data-driven comparison between two powerful reagents: Chlorodipiperidinocarbenium hexafluorophosphate (PyClock) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). We delve into their mechanisms, comparative performance, and provide detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Introduction to the Contenders
HATU is a third-generation aminium/uronium-based coupling reagent that has established itself as a gold standard in solid-phase peptide synthesis (SPPS).[1] Renowned for its high efficiency and rapid reaction kinetics, HATU excels in minimizing racemization, a critical factor in producing biologically active peptides.[2] Its efficacy stems from the formation of a highly reactive OAt-active ester.[1]
PyClock , a phosphonium salt-based coupling reagent, has emerged as a potent alternative. It is the 6-chloro analog of PyBOP and generates a more reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester compared to the OBt esters from reagents like HBTU.[3] A key advantage of phosphonium salts like PyClock is their inability to cause guanidinylation, a common side reaction with uronium/aminium reagents like HATU that can cap the growing peptide chain.
At a Glance: Key Differences
| Feature | This compound (PyClock) | HATU |
| Reagent Type | Phosphonium Salt | Aminium/Uronium Salt |
| Activating Group | 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 1-Hydroxy-7-azabenzotriazole (HOAt) |
| Active Ester | O-6-ClBt ester | OAt ester |
| Relative Reactivity | High | Very High |
| Key Advantage | No guanidinylation side reaction | Extensive track record, excellent racemization suppression |
| Potential Side Reaction | - | Guanidinylation of the N-terminal amine[4] |
Performance in Difficult Sequences: A Data-Driven Comparison
The true test of a coupling reagent lies in its performance with challenging peptide sequences. Below, we summarize experimental data from various studies to provide a quantitative comparison of PyClock and HATU.
Coupling Efficiency in a Difficult Sequence: Synthesis of Acyl Carrier Protein (ACP) (65-74)
The synthesis of the ACP(65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2) is a well-established benchmark for evaluating coupling reagents due to its tendency to aggregate. A comparative study on fast conventional Fmoc-SPPS provides the following crude purity data.
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| PyClock | 2 x 1 min | 79.49 |
| 2 x 20 min | 79.13 | |
| HATU | 2 x 1 min | 83.63 |
| 2 x 20 min | 78.14 |
Observation: In the rapid synthesis of the difficult ACP(65-74) sequence, HATU demonstrated a slight advantage with very short coupling times (2 x 1 min), yielding the highest crude purity.[3] However, both PyClock and HATU proved to be highly effective, with comparable performance at longer coupling times.[3] Another study also highlighted that HCTU, a related 6-Cl-HOBt based aminium salt, and HATU produced peptides of very similar purity in the synthesis of ACP(65-74).[5]
Performance with Sterically Hindered and N-Methylated Amino Acids
Coupling sterically hindered amino acids (e.g., Aib, Val-Val) and N-methylated amino acids is notoriously difficult. While direct comparative data for PyClock and HATU is limited, the following table summarizes the performance of PyClock in synthesizing challenging pentapeptides.
| Peptide Sequence | Coupling Reagent | Yield (%) |
| H-Tyr-NMeVal-Phe-Leu-NH₂ | PyClock | 11 |
| PyBOP | 0 | |
| H-Tyr-Aib-Aib-Phe-Leu-NH₂ | PyClock | 97 |
| PyBOP | 83 |
Observation: PyClock demonstrates superior performance over PyBOP in coupling N-methylated and sterically hindered amino acids. HATU is also recognized as a reagent of choice for such difficult couplings, often providing better yields than HOBt-based reagents.[1][6]
Racemization Suppression
Minimizing racemization is crucial for the biological activity of synthetic peptides. The level of epimerization is a key performance indicator for coupling reagents.
| Coupling Reagent/Method | Model System | % D-Isomer (Epimerization) |
| HATU | Z-Phg-OH + H-Pro-NH₂ | 10.8 |
| HATU | Model Peptide | 0.5 - 2.0 |
| PyClock | Z-Phe-Val-Pro-NH₂ | Higher than PyAOP, slightly better than PyBOP |
| PyAOP | Z-Phe-Val-Pro-NH₂ | Low |
| PyBOP | Z-Phe-Val-Pro-NH₂ | Higher than PyClock |
Observation: HATU is consistently reported to exhibit low levels of racemization, outperforming older reagents like HBTU.[2][6] This is largely attributed to the rapid coupling kinetics facilitated by the OAt active ester. While direct comparison data with PyClock is scarce, studies on PyClock show it offers better racemization control than PyBOP. The generally accepted order of reactivity for the active esters is OAt > O-6-ClBt > OBt, which suggests HATU may have a slight edge in racemization suppression due to faster reaction times.
Reaction Mechanisms
The differing reactivity and side-product profiles of PyClock and HATU can be understood by examining their reaction mechanisms.
HATU Activation Pathway
HATU activates a carboxylic acid by forming a highly reactive OAt-active ester in the presence of a base. This active ester is then susceptible to nucleophilic attack by the free amine of the peptide chain.
Caption: HATU activation and coupling pathway.
PyClock Activation Pathway
PyClock, a phosphonium salt, activates the carboxylic acid to form a 6-Cl-OBt active ester. This phosphonium-based mechanism avoids the formation of a guanidinium intermediate, thus preventing the guanidinylation side reaction.
Caption: PyClock activation and coupling pathway.
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis.
Standard Protocol for HATU Coupling in Fmoc-SPPS
This protocol outlines a typical coupling cycle using HATU.
-
Resin Swelling: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min, 1 x 7 min) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove piperidine and byproducts.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-4.9 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents). Allow the mixture to stand for 1-5 minutes for pre-activation.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture for 45-60 minutes. For difficult couplings, this time can be extended or a double coupling can be performed.
-
Washing: Wash the resin with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
Standard Protocol for PyClock Coupling in Fmoc-SPPS
This protocol is based on general procedures for phosphonium salt-mediated couplings.
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents), PyClock (3-5 equivalents), and a non-nucleophilic base like DIPEA (6-10 equivalents) in DMF.
-
Coupling: Add the coupling solution to the resin. Allow the reaction to proceed for 1-2 hours. For sterically hindered amino acids or difficult sequences, a longer reaction time or a double coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring (Optional): Use a Kaiser test to check for the presence of free primary amines.
Experimental Workflow
The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: A typical Fmoc-SPPS coupling cycle.
Conclusion: Making the Right Choice
Both this compound (PyClock) and HATU are highly effective coupling reagents for tackling difficult peptide sequences. The choice between them may depend on the specific requirements of the synthesis and cost considerations.
-
HATU remains a top choice for its exceptional speed and proven ability to suppress racemization, making it ideal for syntheses where stereochemical purity is the absolute priority. Its extensive use has resulted in a wealth of literature and optimized protocols.
-
PyClock presents a compelling alternative, particularly when the risk of guanidinylation of the N-terminus is a concern, such as in slow coupling reactions or when using an excess of the coupling reagent. Its performance with sterically hindered and N-methylated amino acids is excellent.
For researchers and drug development professionals, a careful evaluation of the peptide sequence, the potential for side reactions, and the desired level of purity will guide the selection of the optimal coupling reagent. In many cases, both reagents will deliver high-quality peptides, but understanding their nuances can be the key to overcoming the most challenging synthetic hurdles.
References
A Researcher's Guide to Peptide Synthesis: Validating Results with Chlorodipiperidinocarbenium Hexafluorophosphate and its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of their work. The efficiency, purity, and stereochemical integrity of a synthetic peptide are critically dependent on the choice of coupling reagent. This guide provides an objective comparison of Chlorodipiperidinocarbenium hexafluorophosphate with other common classes of coupling reagents, supported by experimental data, to facilitate the validation of synthesis results and the selection of the most appropriate reagent for a given application.
This compound belongs to the class of aminium/uronium salt coupling reagents. These reagents are known for their high reactivity and efficiency in promoting the formation of amide bonds, which are the fundamental linkages in peptides. Other widely used classes of coupling reagents include phosphonium salts and carbodiimides.
Quantitative Performance Comparison of Coupling Reagent Classes
The selection of a coupling reagent is often a trade-off between reaction speed, cost, efficiency, and the minimization of side reactions, most notably racemization (the loss of chiral purity). The following table summarizes quantitative data from comparative studies of different coupling reagents in the synthesis of a model dipeptide, Fmoc-Phe-Val-OMe.
| Coupling Reagent Class | Example Reagent | Yield of Dipeptide (%) | Epimerization (%) |
| Aminium/Uronium Salt | HATU | 99 | 4.1 |
| HBTU | 98 | 5.2 | |
| COMU | 99 | 3.2 | |
| Phosphonium Salt | BOP | 95 | 3.5 |
| Carbodiimide (with additive) | DCC/HOBt | Typically lower than onium salts | Variable, can be significant |
Note: Data is compiled from various literature sources for comparative purposes. Actual results may vary depending on the specific amino acids being coupled, the solid support used, and the reaction conditions.
The Mechanism of Action: A Look at Amide Bond Formation
The primary role of a coupling reagent is to activate the carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of another amino acid.
Experimental Protocols
To ensure the reproducibility and validation of synthesis results, detailed experimental protocols are essential. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using an aminium/uronium salt like this compound and a phosphonium salt for comparison.
Protocol 1: Peptide Coupling using an Aminium/Uronium Salt (e.g., this compound, HATU)
-
Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add the aminium/uronium coupling reagent (e.g., this compound or HATU) (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry.
Protocol 2: Peptide Coupling using a Phosphonium Salt (e.g., PyBOP)
The protocol is very similar to that for aminium/uronium salts, with the main difference being in the coupling step.
-
Resin Swelling, Fmoc Deprotection, and Washing: Follow steps 1-3 as in Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add the phosphonium coupling reagent (e.g., PyBOP) (3 equivalents) and a base such as DIPEA (6 equivalents).
-
Add the coupling mixture directly to the resin and shake for 1-2 hours at room temperature. Pre-activation is generally not required.
-
-
Washing, Repetition, Cleavage, and Purification: Follow steps 5-8 as in Protocol 1.
Concluding Remarks
The validation of peptide synthesis results relies on a combination of high-yield chemical transformations and rigorous analytical techniques. This compound, as a member of the highly efficient aminium/uronium salt class of coupling reagents, offers a powerful tool for the synthesis of peptides. By understanding the relative performance of different coupling reagent classes and adhering to detailed experimental protocols, researchers can optimize their synthetic strategies and ensure the quality and integrity of their final peptide products. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the reaction, and the desired level of purity.
A Comparative Guide to Coupling Reagents in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Chlorodipiperidinocarbenium Hexafluorophosphate
For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of a coupling reagent is a critical decision that directly impacts process efficiency, product purity, safety, and overall manufacturing cost. This guide provides an objective comparison of Chlorodipiperidinocarbenium hexafluorophosphate with other commonly used coupling reagents, supported by available data, to inform strategic decision-making in industrial applications.
This compound, a member of the uronium/aminium salt class of coupling reagents, offers a potent method for amide bond formation. Its utility in large-scale synthesis, however, must be weighed against its cost, safety profile, and the performance of well-established alternatives.
Quantitative Performance and Cost Comparison
The following table summarizes key performance indicators and approximate costs for this compound and its main competitors. Data is collated from supplier information and published comparative studies on related compounds. It is important to note that performance can be sequence-dependent.
| Reagent | Chemical Structure | Molecular Weight ( g/mol ) | Typical Purity (%) | Relative Cost ($/mol) | Key Advantages | Key Disadvantages |
| This compound | C₁₁H₂₀ClF₆N₂P | 364.71 | >98% | ~$1,000 - $2,000 | Potentially high reactivity. | Limited published data on large-scale performance and safety; higher cost than some alternatives. |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | >99% | ~$4,000 - $27,000 | High coupling efficiency, especially for hindered amino acids; low racemization.[1] | High cost; potential for side reactions (guanidinylation).[2] |
| HBTU | C₁₁H₁₆F₆N₅OP | 379.24 | >99% | ~$260 - $12,300 | Good balance of cost and efficiency; widely used and well-documented.[2][3] | Can be less effective for difficult couplings compared to HATU; potential for guanidinylation.[2] |
| PyBOP | C₁₈H₂₈F₆N₆OP₂ | 520.40 | >99% | ~$200 - $940 | Safer alternative to BOP (avoids carcinogenic HMPA byproduct); efficient coupling.[3] | Byproducts can be difficult to remove.[4] |
| COMU | C₁₂H₁₉F₆N₄O₄P | 428.27 | >97% | ~$3,000 - $8,000 | High efficiency, comparable or superior to HATU; excellent safety profile (non-explosive); water-soluble byproducts.[4][5] | Can be less effective than HBTU/HCTU on certain resins.[4] |
| DIC/Oxma | C₇H₁₄N₂ / C₂H₂N₂O₂ | 126.20 / 86.05 | >99% | ~$50 - $200 (combined) | Very low cost; good for minimizing racemization.[4] | Slower reaction times; may be less efficient for sterically hindered couplings.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of coupling reagents in a large-scale setting. Below are generalized protocols for solid-phase peptide synthesis (SPPS). These should be optimized for specific peptide sequences and scales.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Uronium Salt Reagent (e.g., this compound, HATU, HBTU, COMU)
This protocol outlines a single coupling cycle on a multi-gram to kilogram scale.
1. Resin Swelling and Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Drain the DMF and treat the resin with a 20-25% solution of piperidine in DMF to remove the Fmoc protecting group. The deprotection time can range from 15 to 30 minutes and may be performed in one or two steps.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
2. Amino Acid Coupling:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (1.5-3.0 equivalents relative to the resin loading) and the uronium salt coupling reagent (e.g., this compound, 1.45-2.9 equivalents) in DMF.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (3-6 equivalents), to the activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF.
3. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping agent, such as a mixture of acetic anhydride and DIPEA in DMF.
4. Cycle Repetition:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
6. Purification:
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the role of this compound and other uronium salts, the following diagrams illustrate the general reaction mechanism and a typical large-scale synthesis workflow.
Cost-Benefit Analysis and Recommendations
The choice of a coupling reagent for large-scale synthesis is a balance of several factors:
-
Cost: For the synthesis of large quantities of peptides, the cost of reagents is a significant driver of the overall process economics.[6] Carbodiimides like DIC, when used with additives such as OxymaPure, represent the most cost-effective option, though they may require longer reaction times.[4] this compound appears to be a mid-to-high-cost reagent, similar to other high-performance uronium salts.
-
Efficiency and Purity: Reagents like HATU and COMU are known for their high coupling efficiency, which can lead to higher crude purity and potentially reduce the downstream costs of purification.[1][5] This is particularly important for long or "difficult" peptide sequences. The limited data on this compound suggests it is a reactive compound, but its performance relative to the top-tier reagents needs further validation in large-scale settings.
-
Safety and Handling: The safety profile of a reagent is a critical consideration in an industrial environment. COMU is a notable example of a reagent with an improved safety profile as it is not based on potentially explosive benzotriazole derivatives.[4] The safety data for this compound should be carefully evaluated before its adoption in large-scale manufacturing.
-
Byproduct Removal: The ease of removal of byproducts can significantly impact the overall process time and cost. COMU's water-soluble byproducts are a distinct advantage in this regard.[5] The byproducts of phosphonium salt reagents like PyBOP can sometimes be challenging to remove.[4] The solubility and removal of the byproducts from this compound-mediated couplings would need to be assessed.
This compound is a potentially potent coupling reagent for large-scale peptide synthesis. However, its current high cost and the limited availability of public data on its performance, safety, and byproduct profile in industrial settings make it a higher-risk choice compared to well-established and thoroughly documented alternatives.
For routine, large-scale synthesis where cost is a primary driver, a DIC/OxymaPure-based strategy remains a strong contender. For complex or difficult sequences where the highest purity and efficiency are paramount, COMU offers an excellent balance of performance and safety, while HATU remains a powerful, albeit expensive, option.
Further process development and comparative studies are necessary to fully elucidate the cost-benefit profile of this compound and determine its place in the toolbox of reagents for large-scale peptide manufacturing. Researchers and process chemists should carefully consider the specific requirements of their synthesis, including the peptide sequence, scale, and budget, when selecting the most appropriate coupling reagent.
References
Racemization suppression comparison between Chlorodipiperidinocarbenium hexafluorophosphate and other reagents.
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is non-negotiable. Racemization, the loss of chiral purity at an amino acid's α-carbon, can yield diastereomeric impurities with altered biological activities and potential immunogenicity. The selection of a coupling reagent is a pivotal factor in mitigating this risk. This guide provides an objective comparison of various coupling reagents, with a focus on the performance of Chlorodipiperidinocarbenium hexafluorophosphate (PyClU) and its alternatives, supported by available experimental data.
The Mechanism of Racemization
During peptide bond formation, the carboxylic acid of an N-protected amino acid is activated. This activation, while essential for the coupling reaction, concurrently increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar 5(4H)-oxazolone intermediate. This intermediate is achiral at the C-5 position (the original α-carbon). Consequently, the incoming amine nucleophile can attack from either face, resulting in a mixture of the desired L-isomer and the undesired D-isomer.[1] Efficient coupling reagents minimize racemization by promoting a rate of aminolysis that significantly outpaces the rate of oxazolone formation and subsequent enolization.[1] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently used to suppress racemization by forming active esters that are more stable and less prone to epimerization.[2][3]
Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway during peptide coupling.
Quantitative Comparison of Coupling Reagents
| Coupling Reagent | Base | Epimerization (% D-isomer) | Reference(s) |
| HBTU | DIEA | 1.7% | [1] |
| NMM | 0.6% | [1] | |
| HATU | DIEA | 1.3% | [1] |
| NMM | 0.4% | [1] | |
| PyBOP | DIEA | 3.8% | [1] |
| COMU | Not Specified | < 1.0% | [4] |
| DIC/HOBt | Not Specified | 0.5 - 2.5% | [4] |
| Data from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin.[1] |
| Coupling Reagent/Method | Model System | % D-Isomer (Epimerization) | Key Observation | Reference(s) |
| BOP | Boc-His(Tos) | ~3% | Excess DIEA significantly increased racemization. | [1] |
| HCTU | Not specified | Reduced vs. BOP | Reported to have lower rates of racemization than BOP. | [1] |
| HATU | Fmoc-His(Trt)-OH | High | High racemization observed with NMM for this sensitive amino acid. | [1] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | 1.8% | Effective at minimizing racemization for His. | [1] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | Negligible | Excellent suppression of racemization for Cys. | [1] |
Key Observations:
-
Aminium/Uronium vs. Phosphonium Salts: In challenging systems, aminium/uronium salts like HBTU and HATU generally demonstrate lower racemization levels than phosphonium salts like PyBOP.[1]
-
The HOAt Advantage: HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, consistently shows very low levels of epimerization, underscoring the superiority of HOAt-based reagents in suppressing racemization.[1][4]
-
Third-Generation Reagents: COMU, a third-generation uronium salt incorporating the non-explosive Oxyma moiety, is noted for its high reactivity and efficiency in suppressing racemization, often outperforming older reagents.[4]
-
Influence of the Base: The choice of base has a significant impact. The use of a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA) can substantially reduce epimerization.[1]
-
Carbodiimides with Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as Oxyma is an excellent and cost-effective strategy for suppressing racemization, particularly for sensitive amino acids like cysteine and histidine.[1][4]
While quantitative data for This compound (PyClU) is not present in the reviewed literature, as a carbenium-based reagent, its performance would be benchmarked against these established reagents. Its efficacy in racemization suppression would depend on its ability to facilitate rapid coupling, thereby minimizing the lifetime of the activated amino acid intermediate.
Experimental Protocols
Accurate determination of racemization is crucial for the objective comparison of coupling reagents. A common method involves the synthesis of a model dipeptide or tripeptide, followed by chromatographic separation and quantification of the resulting diastereomers.
General Protocol for Racemization Analysis
-
Peptide Synthesis: An N-protected amino acid (e.g., Z-Gly-Phe-OH or Fmoc-Ser(glycosyl)-OH) is coupled to a resin-bound amino acid or an amino acid ester (e.g., H-Val-OMe). The coupling reaction is performed using the reagent to be tested (e.g., PyClU, HATU, HBTU) under defined conditions (solvent, base, temperature, reaction time).
-
Deprotection/Cleavage: If synthesized on a solid support, the resulting peptide is cleaved from the resin, and any side-chain protecting groups are removed using an appropriate cleavage cocktail (e.g., 95% TFA).
-
Analysis by HPLC: The crude peptide is dissolved in a suitable solvent. The diastereomers are then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC), often on a chiral column.
-
Quantification: The extent of racemization is calculated by integrating the peak areas of the two diastereomers (the desired L-L peptide and the undesired D-L peptide). The percentage of the D-isomer is reported as the level of racemization or epimerization.
Caption: A typical experimental workflow for the quantification of racemization in solid-phase peptide synthesis.
Conclusion
The selection of a coupling reagent is a critical decision in peptide synthesis that requires a balance between reaction efficiency, cost, and, most importantly, the preservation of stereochemical integrity. While modern aminium/uronium reagents like HATU and COMU, and carbodiimide/additive combinations like DIC/Oxyma have demonstrated excellent performance in minimizing racemization, the evaluation of newer reagents is continuous. For researchers considering this compound (PyClU), it is recommended to perform internal validation studies using established racemization models to determine its performance relative to these benchmarks. For syntheses where minimizing racemization is of paramount importance, particularly with sensitive amino acids, the use of reagents with a proven track record of low epimerization, such as HATU or COMU, remains the most prudent approach.
References
A Comparative Guide to Coupling Reagents for N-Methylated Amino Acids: Performance and Protocols
The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern drug discovery, offering enhanced metabolic stability, improved membrane permeability, and conformational rigidity. However, the steric hindrance and reduced nucleophilicity imparted by the N-methyl group present significant challenges to peptide synthesis, demanding highly efficient coupling reagents. This guide provides a comparative overview of Chlorodipiperidinocarbenium hexafluorophosphate and other common coupling reagents, with a focus on their performance in coupling N-methylated amino acids, supported by experimental data and detailed protocols.
Overview of Coupling Reagents
The successful synthesis of peptides containing N-methylated amino acids hinges on the selection of a potent coupling reagent that can overcome the steric bulk and lower reactivity of the N-methylated amine. The ideal reagent should facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. Reagents are typically classified into uronium/aminium salts, phosphonium salts, and other categories.
This compound is a guanidinium-based coupling reagent. While historically significant, its use in the context of demanding applications like the coupling of N-methylated amino acids has been largely superseded by more modern and efficient reagents.
Modern Alternatives:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient uronium/aminium salt that is widely regarded as one of the best reagents for coupling sterically hindered and N-methylated amino acids.[1][2] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and cost-effective coupling reagent.[1] While effective for many standard couplings, it can be less efficient than HATU for particularly challenging sequences involving N-methylated residues.[5][6]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its rapid coupling and low racemization rates.[7][8] It is a reliable choice for many difficult couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiencies comparable to HATU.[9] It is based on the non-explosive OxymaPure, presenting a safer alternative to benzotriazole-based reagents.[9][10]
Data Presentation: Performance of Key Coupling Reagents
The following tables summarize the performance of this compound and its modern alternatives in the context of N-methylated peptide synthesis. Data is compiled from various sources and represents typical performance characteristics.
Table 1: Uronium/Aminium Salt Reagents
| Reagent | Activating Additive | Base | Typical Yield with N-Me Amino Acids | Racemization Risk | Key Considerations |
| This compound | None (Internal) | DIEA | Moderate | Moderate | Limited recent data for N-methylated amino acids. |
| HATU | Internal (HOAt) | DIEA / Collidine | Very High | Very Low | Excellent for sterically hindered and consecutive N-methylated residues.[1][5] |
| HBTU | Internal (HOBt) | DIEA | High | Low | Generally effective, but may require longer reaction times or double coupling for difficult sequences.[1][6] |
| COMU | Internal (OxymaPure) | DIEA | Very High | Very Low | Safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.[9][10] |
Table 2: Phosphonium Salt Reagents
| Reagent | Activating Additive | Base | Typical Yield with N-Me Amino Acids | Racemization Risk | Key Considerations |
| PyBOP | Internal (HOBt) | DIEA | High | Low | Efficient for a wide range of difficult couplings, including N-methylated amino acids.[7][11] |
Mandatory Visualization
General workflow for Solid-Phase Peptide Synthesis (SPPS).
A representative signaling pathway initiated by an N-methylated peptide.
Experimental Protocols
Detailed methodologies for the coupling of N-methylated amino acids using various reagents are provided below. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Coupling using HATU
Materials:
-
Fmoc-N-methyl-amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)[3]
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6-10 equivalents)[12]
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[13]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid and HATU in DMF. Add DIEA or collidine to the solution. Allow the mixture to pre-activate for 1-2 minutes.[12][13]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature. For coupling to another N-methylated residue, longer reaction times or a second coupling may be necessary.[14]
-
Washing: After the coupling is complete, filter the resin and wash thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[13]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).
Protocol 2: Coupling using HBTU
Materials:
-
Fmoc-N-methyl-amino acid (3 equivalents)
-
HBTU (2.9 equivalents)[15]
-
DIEA (3.5-4 equivalents)[15]
-
Peptide-resin with a free N-terminal amine
-
DMF, peptide synthesis grade
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the resin in DMF for 15-30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[1]
-
Coupling: To the deprotected resin, add the Fmoc-N-methyl-amino acid, followed by DMF. Add DIEA and agitate until the amino acid dissolves. Add HBTU to the mixture.[15]
-
Reaction: Agitate the reaction mixture for 30-60 minutes. For difficult couplings, the reaction time can be extended or a second coupling can be performed.[1]
-
Washing: Filter the resin and wash thoroughly with DMF.[15]
-
Monitoring: Check for reaction completion using an appropriate qualitative test.
Protocol 3: Coupling using PyBOP
Materials:
-
Fmoc-N-methyl-amino acid (1.1 equivalents)
-
PyBOP (1.1 equivalents)[16]
-
DIEA or N-methyl morpholine (3 equivalents)[16]
-
Peptide-resin with a free N-terminal amine
-
DMF or 1-methyl-2-pyrrolidinone (NMP)
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid and PyBOP in DMF or NMP. Add the base to the solution.
-
Coupling: Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Filter and wash the resin extensively with DMF and DCM.
-
Monitoring: Assess the completeness of the coupling reaction.
Protocol 4: Coupling using COMU
Materials:
-
Fmoc-N-methyl-amino acid (3 equivalents)
-
COMU (3 equivalents)[17]
-
DIEA (6 equivalents)[17]
-
Peptide-resin with a free N-terminal amine
-
DMF, peptide synthesis grade
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the resin and deprotect the Fmoc group as outlined in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid and COMU in DMF. Add DIEA and allow to pre-activate for 1-2 minutes.[17]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.[13]
-
Washing: Filter and wash the resin with DMF and DCM.[17]
-
Monitoring: Verify the completion of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. reddit.com [reddit.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
The Efficacy and Applications of Chlorodipiperidinocarbenium Hexafluorophosphate in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is paramount to the success of amide bond formation, a cornerstone of peptide and small molecule synthesis. Chlorodipiperidinocarbenium hexafluorophosphate, also known by the synonyms PipClU and PyClU, has emerged as a potent reagent in this field. This guide provides a comprehensive comparison of its performance with alternative reagents, supported by available data and detailed experimental protocols.
Overview of Applications
This compound is primarily utilized as a coupling reagent in organic synthesis, particularly for the formation of amide bonds. Its applications extend to:
-
Peptide Synthesis: It is effective in coupling amino acids, including sterically hindered ones, to form peptide chains.
-
Small Molecule Synthesis: The reagent is also employed in the synthesis of complex small molecules that feature amide moieties.
-
Catalysis and Materials Science: While less common, its structural motifs are relevant to the development of catalysts and ionic liquids.
Comparative Efficacy
The performance of a coupling reagent is critically assessed by its efficiency in achieving high yields, minimizing reaction times, and suppressing side reactions, most notably racemization of chiral centers.
While extensive comparative studies featuring this compound are not abundant in the literature, existing evidence suggests it is a highly effective reagent, particularly for challenging couplings. A key advantage highlighted is its ability to produce high yields when coupling hindered amino acids.[1][2]
For context, a comparison with widely used uronium and phosphonium salt coupling reagents is presented below.
Table 1: Performance Comparison of Common Peptide Coupling Reagents
| Reagent Family | Example Reagents | Typical Yields | Racemization Potential | Key Advantages | Common Drawbacks |
| Carbodiimides | DCC, DIC | Good to Excellent | Moderate to High (requires additives like HOBt, Oxyma) | Cost-effective | Byproduct removal can be difficult (DCC), potential for side reactions. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Excellent | Low (especially with HOAt-based reagents) | Fast reaction times, high efficiency. | Can react with N-terminus of peptides if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | Very Low | Good for sterically hindered couplings, less prone to guanidinylation side reactions. | Byproducts can be challenging to remove completely. |
| Immonium/Carbonium Salts | PipClU (this compound) | Reported as "High" (especially for hindered couplings) | Data not widely available, but related compounds are designed to suppress racemization. | Effective for challenging couplings. | Less documented in comparative studies. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of any coupling reagent. Below are representative protocols for amide bond formation using this compound and a common alternative, HBTU.
Protocol 1: General Amide Bond Formation using this compound (PyClU)
This protocol is adapted from a reported synthesis of an mGlu7 NAM tool compound.[3]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
Chlorodipyrrolidinocarbenium hexafluorophosphate (PyClU) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a microwave vial, add the carboxylic acid, amine, and dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) to the mixture.
-
Add Chlorodipyrrolidinocarbenium hexafluorophosphate (PyClU) to the reaction vial at room temperature.
-
Seal the vial and heat the reaction mixture to 100 °C using a microwave reactor for 30 minutes.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with standard aqueous workup and purification.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU
This is a generalized protocol for coupling an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid (3.0 equiv)
-
HBTU (2.9 equiv)
-
HOBt (3.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin
Procedure:
-
In a clean reaction vessel, dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Reaction Mechanisms and Workflows
Visualizing the processes involved in amide bond formation can aid in understanding the role of the coupling reagent.
Caption: General workflow for amide bond formation using a coupling reagent.
The activation of the carboxylic acid by the coupling reagent is the critical step. For uronium-type reagents like this compound, the proposed mechanism involves the formation of a highly reactive acyl-uronium intermediate.
Caption: Proposed activation pathway for amide synthesis with PipClU.
Conclusion
This compound is a valuable tool in the synthetic chemist's arsenal, particularly for the formation of amide bonds in sterically demanding environments where it has been shown to provide high yields. While comprehensive, direct comparative data with other modern coupling reagents is still emerging, its demonstrated utility in complex syntheses underscores its efficacy. For routine applications, established reagents like HBTU and PyBOP remain excellent choices with extensive documentation. However, for challenging couplings, PipClU presents a powerful alternative that can lead to successful outcomes. Further studies quantifying its performance, particularly regarding racemization, will be beneficial for its broader adoption in the scientific community.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Coupling Reagents: Benchmarking PyBOP Against Newer Generation Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that profoundly influences reaction efficiency, yield, and the stereochemical integrity of the final product. This guide provides an objective comparison of the widely used phosphonium salt coupling reagent, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), against a selection of newer generation uronium/aminium-based reagents, including HATU, HCTU, and COMU. The information presented herein is supported by experimental data to facilitate an informed choice of coupling strategy.
Note: The user's query referenced "Chlorodipiperidinocarbenium hexafluorophosphate." This appears to be a misnomer, and based on the context of peptide coupling, this guide will focus on the well-established and commercially significant reagent, PyBOP.
Quantitative Performance Analysis
The efficacy of a coupling reagent is primarily evaluated based on its ability to promote peptide bond formation with high yields and minimal side reactions, most notably racemization.[1] The choice of reagent can be a trade-off between reaction speed, cost, efficiency, and the prevention of unwanted side reactions.[2] The following tables summarize comparative data on crude peptide purity and racemization from various studies.
Table 1: Comparison of Crude Peptide Purity (%)
| Coupling Reagent | GHRP-6 Synthesis Purity (%)[1] | Aza-Peptide Synthesis Yield (%)[3] |
| PyBOP | Not specified | ~60 (incomplete) |
| HATU | High | Nearly complete |
| HCTU | High | ~50 (incomplete) |
| COMU | Excellent | Nearly complete |
| TBTU | Not specified | ~60 (incomplete) |
| DIC/Oxyma | Good | Not specified |
Table 2: Comparison of Racemization Levels (%)
| Coupling Reagent | Model Peptide Racemization (%) | Key Considerations for Racemization |
| PyBOP | Low[2] | Phosphonium salts like PyBOP are known to suppress racemization.[2] |
| HATU | High with NMM base for sensitive amino acids[4] | Generally low epimerization, but base selection is critical.[5] |
| HCTU | Reduced compared to BOP[4][5] | Reported to have lower rates of racemization.[4] |
| COMU | Very low[6] | Noted for its high efficiency in suppressing racemization.[4][6] |
| DIC/Oxyma | Can be superior for racemization-prone amino acids[1] | A cost-effective option when minimizing racemization is a priority.[2] |
| TDBTU | < PyBOP, HBTU, HATU for fragment coupling[4][5] | Superior in suppressing epimerization during segment coupling.[4][5] |
Mechanism of Action: Phosphonium vs. Uronium/Aminium Reagents
The fundamental difference between PyBOP and reagents like HATU, HCTU, and COMU lies in their mechanism of carboxylic acid activation.[7]
-
Phosphonium salts (e.g., PyBOP): In the presence of a base, PyBOP reacts with a protected amino acid to form a benzotriazolyl active ester (OBt ester), which then reacts with the amine component to form the peptide bond.[8] This process is generally associated with low racemization.[2]
-
Uronium/Aminium salts (e.g., HATU, HCTU, COMU): These reagents also form active esters.[7] HATU, for instance, generates a more reactive OAt active ester, with the 7-azabenzotriazole moiety providing anchimeric assistance that accelerates the coupling reaction.[8][9] COMU, a third-generation uronium salt, incorporates an Oxyma moiety, which contributes to its high reactivity and racemization suppression.[4][6]
Experimental Protocols
To accurately assess and compare coupling reagents, standardized experimental workflows are essential.
General Protocol for Peptide Coupling on Solid Phase (e.g., using HATU)
This protocol provides a general guideline for a coupling reaction on a solid support and may require optimization based on the specific peptide sequence and resin.[9]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve 2.0 equivalents of the protected amino acid in DMF.
-
Add 2.0 equivalents of the coupling reagent (e.g., HATU solution) and 4.0 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add the mixture to the resin and agitate for 10-60 minutes, monitoring the reaction progress with a Kaiser test.
-
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol for Assessing Racemization
This involves the synthesis of a model peptide that is prone to racemization, followed by analysis of the crude product.[4]
-
Peptide Synthesis: Synthesize a model dipeptide, for example, by coupling an N-protected amino acid to another amino acid ester.
-
Crude Product Analysis: Analyze the crude reaction mixture using High-Performance Liquid Chromatography (HPLC).
-
Quantification: The desired all-L peptide will typically be the major peak. The diastereomer containing the D-amino acid will elute as a separate, closely associated peak. Integrate the peak areas of both diastereomers to determine the percentage of racemization.[4]
Visualizing the Workflow and Mechanisms
Caption: A simplified workflow for solid-phase peptide synthesis.
Caption: Activation pathways for phosphonium and uronium reagents.
Conclusion
The selection of a peptide coupling reagent is a critical decision that balances reactivity, cost, and the potential for side reactions. While PyBOP remains a reliable and effective reagent, particularly when minimizing racemization is a key concern, newer generation reagents offer distinct advantages.
-
For Routine and Rapid Synthesis: COMU and HATU are often the preferred choices due to their high reactivity and efficiency.[2] COMU, in particular, is noted for its excellent performance in suppressing racemization and its favorable safety profile.[6][10]
-
For Minimizing Racemization: While modern uronium/aminium reagents generally offer good protection against racemization, the combination of a carbodiimide like DIC with an additive such as Oxyma can be superior, especially for racemization-prone amino acids.[1] Phosphonium salts like PyBOP are also a strong choice in this context.[2]
-
For Cost-Effectiveness: For large-scale synthesis where reagent cost is a significant factor, carbodiimide-based methods, such as DIC with an additive, remain a viable and economical option, although they may necessitate longer reaction times.[2]
Ultimately, the optimal coupling strategy is contingent upon the specific peptide sequence, the scale of the synthesis, and the primary objectives of the researcher. Careful consideration of these factors will guide the selection of the most suitable reagent to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Chlorodipiperidinocarbenium Hexafluorophosphate: A Guide for Laboratory Professionals
For immediate reference, the primary disposal route for Chlorodipiperidinocarbenium hexafluorophosphate is to transfer it to a designated, approved hazardous waste disposal plant.[1][2][3] This document provides detailed procedures to ensure the safe handling and preparation of this chemical for disposal, in accordance with safety data sheet (SDS) guidelines.
This compound is a chemical that poses several hazards, including causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] It is also known to react violently with water.[1] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Hazard Summary
A summary of the key hazard information for this compound is provided in the table below.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation | H315[4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[4] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335[4] |
| Reactivity | Reacts violently with water | [1] |
| Acute Aquatic Hazard | Harmful to aquatic life | H412[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe preparation of this compound for disposal by a licensed waste management company.
1. Waste Segregation and Collection:
-
Do not mix with other waste streams. Due to its reactivity, particularly with water, it is crucial to collect this chemical in a dedicated waste container.
-
Use a designated, properly labeled waste container. The container should be made of a material compatible with the chemical and should be clearly labeled as "Hazardous Waste: this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.[2][3] The storage area should be a designated hazardous waste accumulation area.
2. Packaging for Disposal:
-
Ensure the waste container is tightly sealed to prevent any leaks or spills.[2]
-
The exterior of the container must be clean and free of contamination. If any of the chemical is on the outside of the container, decontaminate it with a suitable solvent (such as isopropanol or ethanol, avoiding water) and a cloth, while wearing appropriate PPE. The contaminated cloth should also be disposed of as hazardous waste.
-
Complete a hazardous waste tag as required by your institution and local regulations. This tag typically includes the chemical name, quantity, and hazard information.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager to arrange for pickup.
-
Provide the EHS office with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for the storage and pickup of hazardous waste.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE as described above.
-
Do not use water to clean up the spill as it reacts violently.
-
For small spills, absorb the material with an inert, dry absorbent such as sand or vermiculite.
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
